molecular formula C10H11ClO3 B095038 2-(2-Chlorophenoxy)-2-methylpropanoic acid CAS No. 17413-79-5

2-(2-Chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B095038
CAS No.: 17413-79-5
M. Wt: 214.64 g/mol
InChI Key: ZEQSWIRBIUYYFA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Chlorophenoxy)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Chlorophenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEQSWIRBIUYYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169769
Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI)
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Molecular Weight

214.64 g/mol
Source PubChem
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CAS No.

17413-79-5
Record name 2-(2-Chlorophenoxy)-2-methylpropionic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-(o-chlorophenoxy)-2-methyl-
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Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI)
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Record name 2-(2-chlorophenoxy)-2-methyl-propanoic acid
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Foundational & Exploratory

2-(2-Chlorophenoxy)-2-methylpropanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid

Introduction

2-(2-Chlorophenoxy)-2-methylpropanoic acid, more commonly known as clofibric acid, is the biologically active metabolite of the first-generation fibrate drug, clofibrate.[1] As a member of the fibrate class of amphipathic carboxylic acids, its primary therapeutic application is in the management of dyslipidemia, particularly hypertriglyceridemia.[2][3][4] The clinical efficacy of clofibric acid and other fibrates in modulating lipid profiles remained empirically understood for decades. However, the discovery of the Peroxisome Proliferator-Activated Receptors (PPARs) in the 1990s revolutionized our understanding, revealing these nuclear receptors as the central molecular targets for fibrates.[3][5]

This guide provides a detailed examination of the mechanism of action of clofibric acid, focusing on its interaction with PPARα and the subsequent cascade of genomic and metabolic events that culminate in its lipid-modulating effects. We will explore the core signaling pathways, present the experimental methodologies used to validate these mechanisms, and offer insights grounded in established scientific research for professionals in drug development and metabolic research.

The Core Mechanism: Activation of the PPARα Nuclear Receptor

The primary mechanism of action of clofibric acid is its function as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][6] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a critical role in the regulation of lipid and glucose homeostasis.[5][6] The activation process is a multi-step cascade that directly alters the expression of a suite of target genes.

1. Ligand Binding and Receptor Activation: Clofibric acid diffuses into the cell and binds directly to the ligand-binding domain (LBD) of PPARα located in the nucleus. This binding event induces a conformational change in the receptor.

2. Heterodimerization with RXR: The activated PPARα receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex is the functional unit that recognizes and binds to specific DNA sequences.

3. Binding to Peroxisome Proliferator Response Elements (PPREs): The PPARα-RXR heterodimer scans the genome and binds to specific consensus sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7] A PPRE typically consists of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR-1).

4. Recruitment of Coactivators and Transcriptional Regulation: Upon binding to a PPRE, the heterodimer recruits a complex of coactivator proteins. This multiprotein complex possesses histone acetyltransferase (HAT) activity, which remodels chromatin structure, making the DNA more accessible for transcription. The recruitment of the basal transcription machinery and RNA polymerase II is initiated, leading to a significant upregulation or downregulation of target gene expression.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ClofibricAcid_cyto Clofibric Acid ClofibricAcid_nuc Clofibric Acid ClofibricAcid_cyto->ClofibricAcid_nuc Diffusion PPARa PPARα ClofibricAcid_nuc->PPARa Binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Modulation of Gene Transcription Coactivators->Transcription Initiates

Caption: Core signaling pathway of Clofibric Acid via PPARα activation.

Downstream Metabolic Consequences of PPARα Activation

The activation of PPARα by clofibric acid orchestrates a profound shift in hepatic and systemic lipid metabolism. The transcriptional changes primarily enhance the catabolism of fatty acids and remodel lipoprotein particles.

Key Transcriptional and Metabolic Effects:

  • Increased Fatty Acid Catabolism: PPARα activation upregulates the expression of genes involved in multiple stages of fatty acid oxidation. This includes:

    • Fatty Acid Transport: Increased expression of fatty acid transport proteins (FATPs) and CD36, which facilitate the uptake of fatty acids into hepatocytes.

    • Acyl-CoA Synthesis: Upregulation of acyl-CoA synthetases, which convert fatty acids into their metabolically active acyl-CoA form.

    • Mitochondrial β-oxidation: Increased expression of key enzymes in the mitochondrial beta-oxidation pathway, such as carnitine palmitoyltransferase 1 (CPT1).[8]

    • Peroxisomal β-oxidation: A hallmark of PPARα agonists is the induction of the peroxisomal beta-oxidation pathway, including the rate-limiting enzyme, acyl-CoA oxidase (ACOX).

  • Reduced Triglyceride Synthesis and VLDL Secretion: By shunting fatty acids towards catabolism and away from esterification, the substrate pool for triglyceride synthesis in the liver is diminished.[2][9] This, combined with a reduction in fatty acid synthesis, leads to decreased production and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides in the blood.[2][9][10]

  • Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides within circulating VLDL and chylomicrons.[9][11] Simultaneously, it decreases the hepatic expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL. This dual action significantly accelerates the clearance of triglyceride-rich lipoproteins from the plasma.

  • Increased HDL Cholesterol: Clofibric acid and other fibrates raise levels of high-density lipoprotein (HDL) cholesterol.[10] This is achieved through the PPARα-mediated upregulation of the major HDL apolipoproteins, ApoA-I and ApoA-II, in the liver.

Summary of Lipid Profile Changes:

ParameterEffect of Clofibric AcidPrimary Mechanism
Triglycerides (TG) ↓↓ (Significant Decrease)Increased LPL activity, Decreased ApoC-III, Increased fatty acid oxidation, Decreased VLDL secretion
VLDL Cholesterol (Decrease)Decreased hepatic production and secretion
LDL Cholesterol ↔ / ↓ (Variable Decrease)Increased clearance of LDL precursors (VLDL), shift to larger, less atherogenic LDL particles.[11]
HDL Cholesterol (Increase)Increased expression of ApoA-I and ApoA-II

Experimental Validation of the Mechanism of Action

The role of clofibric acid as a PPARα agonist has been rigorously validated through a variety of in vitro and in vivo experimental models. These protocols provide a self-validating system to confirm the compound's mechanism and quantify its activity.

In Vitro Assay: PPARα Luciferase Reporter Assay

This cell-based assay is a cornerstone for quantifying the ability of a compound to activate PPARα and initiate gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene downstream of a promoter with multiple PPREs. If a test compound (e.g., clofibric acid) activates PPARα, the resulting complex binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PPARα activation.[12][13][14]

Detailed Protocol:

  • Cell Culture: Plate HEK293T or HepG2 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with a PPARα expression vector (e.g., pcDNA3.1-hPPARα) and a PPRE-luciferase reporter vector (e.g., pGL3-PPREx3-tk-Luc) using a suitable transfection reagent. A control vector expressing Renilla luciferase is often included to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of clofibric acid (or a known agonist like GW7647 as a positive control, and DMSO as a vehicle control).[15] Incubate for another 18-24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Use a dual-luciferase assay system. First, add the luciferase assay substrate and measure firefly luciferase activity with a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction, then measure Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLUs) against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Luciferase_Assay_Workflow A 1. Plate Cells (e.g., HEK293T) B 2. Co-transfect with - PPARα Expression Vector - PPRE-Luciferase Vector A->B C 3. Treat with Clofibric Acid B->C D 4. Incubate (18-24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luminescence (Firefly & Renilla) E->F G 7. Analyze Data (Normalize & Plot) F->G

Caption: Experimental workflow for a PPARα luciferase reporter assay.

In Vitro Assay: Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides direct evidence of the physical interaction between the PPARα-RXR heterodimer and its target DNA sequence (PPRE).

Principle: This technique is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[16][17] A labeled DNA probe containing a PPRE sequence is incubated with a source of PPARα and RXR proteins. If binding occurs, a "shifted" band corresponding to the larger protein-DNA complex will be observed on the gel.

Detailed Protocol:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a PPRE consensus sequence. Label the resulting double-stranded probe, typically with a non-radioactive label like biotin or a fluorescent dye (e.g., IRDye).[18]

  • Protein Source: Use in vitro transcribed/translated PPARα and RXR proteins or nuclear extracts from cells overexpressing these receptors.

  • Binding Reaction: In a small volume, incubate the labeled PPRE probe with the protein source in a binding buffer containing a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding.

  • Competition Assay (for specificity): Set up parallel reactions including a large molar excess of an unlabeled ("cold") PPRE probe. This will compete for binding and should diminish the shifted band, confirming specificity. A reaction with an unlabeled mutant PPRE probe should not compete, further proving specificity.

  • Electrophoresis: Load the reaction mixtures onto a native polyacrylamide gel and run the electrophoresis at 4°C to maintain protein-DNA complex integrity.

  • Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using streptavidin-HRP (for biotin) followed by chemiluminescence, or by direct fluorescence imaging (for fluorescent dyes).

EMSA_Workflow A 1. Prepare Labeled PPRE DNA Probe B 2. Incubate Probe with PPARα/RXR Proteins A->B C 3. Run on Native Polyacrylamide Gel B->C D 4. Transfer to Membrane C->D E 5. Detect Probe D->E F Result: Visualize Bands - Free Probe - Shifted Complex E->F

Caption: General experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

In Vivo Studies: Rodent Models of Dyslipidemia

In vivo studies are crucial for confirming that the molecular mechanism observed in vitro translates to a physiological effect.

Model: Genetically obese and hyperlipidemic rats (e.g., Zucker rats) or mice fed a high-fructose or high-fat diet are common models.[19][20][21]

Methodology:

  • Acclimatization and Grouping: Animals are acclimatized and divided into a control group (receiving vehicle) and a treatment group (receiving clofibric acid via oral gavage or in the diet).

  • Dosing: Animals are dosed for a specified period (e.g., 2-4 weeks).

  • Sample Collection: At the end of the study, blood samples are collected for lipid analysis, and tissues (primarily liver) are harvested for gene and protein expression analysis.

  • Analysis:

    • Serum Lipids: Measure total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assays.

    • Gene Expression: Extract RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPARα target genes (e.g., ACOX1, CPT1, ApoA-I).

    • Protein Expression: Perform Western blotting on liver lysates to quantify the protein levels of key enzymes.

Representative In Vivo Data (Rat Model):

ParameterControl GroupClofibric Acid-Treated GroupOutcomeReference
Serum Triglycerides (mg/dL) 250 ± 30110 ± 20Significant Decrease [22]
Serum Cholesterol (mg/dL) 180 ± 15145 ± 12Significant Decrease [19][22]
Hepatic ACOX1 mRNA (fold change) 1.08.5 ± 1.2Upregulation [21]
Hepatic CPT1 mRNA (fold change) 1.04.2 ± 0.8Upregulation [21]

Conclusion

The mechanism of action of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (clofibric acid) is a well-defined paradigm of ligand-activated nuclear receptor signaling. By acting as a direct agonist for PPARα, it initiates a transcriptional program that fundamentally re-engineers lipid metabolism. The primary outcomes—enhanced fatty acid oxidation, accelerated clearance of triglyceride-rich lipoproteins, and increased HDL production—collectively account for its therapeutic efficacy in treating dyslipidemia. The combination of in vitro reporter and binding assays with in vivo physiological studies provides a robust and self-validating framework for understanding and investigating this important class of metabolic modulators.

References

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An In-Depth Technical Guide to the Stereoisomers of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a therapeutic breakthrough and a toxicological liability. This guide provides a comprehensive technical overview of the stereoisomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid, a compound of interest within the broader class of phenoxypropanoic acids. While many compounds in this class are recognized for their biological activities, including herbicidal and potential pharmacological effects, the specific properties of the ortho-chloro substituted variant remain a subject of specialized investigation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, resolution, and analysis of its stereoisomers, grounded in established chemical principles and methodologies.

The Racemic Synthesis: A Foundational Starting Point

The synthesis of the racemic mixture of 2-(2-Chlorophenoxy)-2-methylpropanoic acid is the initial step towards isolating and studying its individual enantiomers. A robust and well-established method for this purpose is the Williamson ether synthesis.[4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the formation of an ether linkage between 2-chlorophenol and a derivative of 2-methylpropanoic acid.

The Underlying Chemistry: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2-chlorophenol with a suitable base, acts as the nucleophile.[5][6] This phenoxide then attacks an electrophilic carbon, typically an alkyl halide. For the synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoic acid, the key reactants are 2-chlorophenol and an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid, adapted from established methodologies for similar phenoxypropanoic acids.

Materials:

  • 2-Chlorophenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in a suitable solvent such as acetone. Add a stoichiometric equivalent of a base, like potassium carbonate, to deprotonate the phenol and form the potassium 2-chlorophenoxide in situ.

  • Nucleophilic Substitution: To the solution of the phenoxide, add ethyl 2-bromo-2-methylpropanoate dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the SN2 reaction.

  • Work-up and Ester Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude ester is dissolved in diethyl ether and washed with an aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude ethyl 2-(2-chlorophenoxy)-2-methylpropanoate.

  • Hydrolysis to the Carboxylic Acid: The crude ester is then subjected to basic hydrolysis. This is typically achieved by refluxing with an aqueous solution of sodium hydroxide. The reaction converts the ester to the sodium salt of the carboxylic acid.

  • Acidification and Product Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to protonate the carboxylate salt, leading to the precipitation of the racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Workflow for the synthesis of racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the next critical phase is the separation of the individual enantiomers. This process, known as chiral resolution, is essential for evaluating the distinct biological profiles of each stereoisomer. For carboxylic acids, classical resolution via diastereomeric salt formation with a chiral base is a widely employed and effective strategy.

The Principle of Diastereomeric Salt Formation

The reaction of a racemic carboxylic acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids.

Protocol for Chiral Resolution

The choice of the chiral resolving agent is crucial and often determined empirically. Common chiral bases used for the resolution of acidic compounds include alkaloids like brucine, strychnine, and ephedrine, as well as synthetic chiral amines. The following is a generalized protocol for the chiral resolution of 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Materials:

  • Racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid

  • Chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic acid in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) in the same solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process can be encouraged by seeding with a small crystal of the desired salt or by gentle scratching of the inner wall of the flask.

  • Isolation of the Diastereomeric Salt: Collect the crystallized salt by filtration and wash it with a small amount of the cold solvent. The mother liquor, which is now enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an excess of a strong acid, such as hydrochloric acid. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extraction and Purification: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent like diethyl ether. The organic extracts are then combined, washed with water, dried over an anhydrous drying agent, and the solvent is removed to yield the enantiomerically enriched product.

  • Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved acid must be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Caption: Logical workflow of classical chiral resolution via diastereomeric salt formation.

Analytical Methodologies for Enantiomeric Purity

The accurate determination of enantiomeric purity is paramount in the development of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.

The Power of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including arylpropionic acids.[8][9][10][11][12]

Protocol for Chiral HPLC Analysis

Developing a chiral HPLC method requires systematic screening of different CSPs and mobile phase compositions. The following protocol provides a starting point for the analysis of the enantiomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phases (e.g., Daicel CHIRALPAK® series, Lux® Cellulose or Amylose columns)

Mobile Phase Screening:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

General Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic compound and solutions of the resolved, enantiomerically enriched samples in the mobile phase.

  • Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection and Separation: Inject a small volume of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Method Optimization: If the initial conditions do not provide adequate separation (resolution > 1.5), systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier in normal phase or the organic modifier in reversed phase) and the type of acidic or basic modifier. The column temperature can also be adjusted to improve resolution.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Table 1: Starting Conditions for Chiral HPLC Method Development

ParameterNormal PhaseReversed Phase
Column Polysaccharide-based (e.g., CHIRALPAK AD-H)Polysaccharide-based (e.g., CHIRALPAK AY-3R)
Mobile Phase Hexane/Isopropanol (90:10, v/v) + 0.1% TFAAcetonitrile/Water (50:50, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 230 nmUV at 230 nm

The Significance of Enantioselectivity in Biological Systems

The differential interaction of enantiomers with a chiral biological environment (e.g., receptors, enzymes) can lead to significant differences in their pharmacological and toxicological profiles.[1] For many chiral herbicides of the phenoxypropanoic acid class, it has been established that the herbicidal activity resides primarily in one enantiomer, typically the (R)-enantiomer.[1]

While specific data for the enantiomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid is not extensively available in public literature, it is reasonable to hypothesize that they will also exhibit enantioselective biological activity. The (S)-enantiomer may be less active or inactive, or it could potentially contribute to off-target effects or a different toxicological profile.[13][14] Therefore, the development of a single-enantiomer product can offer several advantages, including:

  • Increased Potency: A higher concentration of the active enantiomer.

  • Improved Therapeutic Index: A better ratio of desired therapeutic effect to adverse effects.

  • Reduced Metabolic Load: The body is not required to metabolize the inactive enantiomer.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the synthesis, resolution, and analysis of the stereoisomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid. While specific experimental data for this particular molecule is sparse in the literature, the principles and protocols outlined, based on well-established methodologies for analogous compounds, provide a solid foundation for researchers in this field.

Future work should focus on the practical application and optimization of these methods for the ortho-chloro isomer. A thorough investigation into the pharmacological and toxicological profiles of the individual enantiomers is crucial to fully understand their potential and to guide the development of any future applications, be they in the pharmaceutical or agrochemical sectors. The self-validating nature of the described protocols, from synthesis to analytical verification, ensures a high degree of scientific integrity and provides a clear path forward for the comprehensive characterization of these intriguing chiral molecules.

References

  • Bradshaw, J. S., et al. (1999). Chiral Separations by Liquid Chromatography. ACS Symposium Series, Vol. 471. American Chemical Society.
  • Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. Wiley-VCH.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Chemistry. Elsevier Academic Press.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Ahuja, S. (Ed.). (2011). Chiral Separations by HPLC and SFC: A Practical Approach. Elsevier.
  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Bezhanishvilli, M., et al. (2012). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 35(19), 2643-2652. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Retrieved from [Link]

  • Liu, W., Ye, J., & Jin, M. (2011). Enantioselective Activity and Toxicity of Chiral Herbicides. In Pesticides-Formulations, Effects, Fate. IntechOpen. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • J&K Scientific LLC. (2023, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 5, 100821. Available at: [Link]

  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. (2013). Google Patents.
  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Available at: [Link]

  • Lámmerhofer, M. (2010). Chiral recognition by HPLC on polysaccharide-based stationary phases.
  • CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone. (2021). Google Patents.
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Available at: [Link]

  • Sellergren, B., & Shea, K. J. (2000). Imprinted polymers for chiral resolution of (±)-ephedrine: understanding the pre-polymerisation equilibrium and the action of different mobile phase modifiers. The Analyst, 125(5), 847-857. Available at: [Link]

  • Wróbel, D., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3269. Available at: [Link]

  • Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

Sources

2-(2-Chlorophenoxy)-2-methylpropanoic acid PPARα binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Binding Kinetics of Clofibric Acid at the PPARα Interface

Executive Summary

This technical guide analyzes the binding thermodynamics and kinetic profile of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid), the active metabolite of the archetypal lipid-lowering agent Clofibrate. Unlike high-affinity synthetic agonists (e.g., GW7647) that operate in the nanomolar range, Clofibric acid functions as a low-affinity, high-occupancy ligand with an


 in the micromolar (

M) range. This guide delineates the structural basis of this interaction within the Peroxisome Proliferator-Activated Receptor alpha (PPAR

) Ligand Binding Domain (LBD), provides comparative affinity data, and details industry-standard protocols (TR-FRET and SPA) for validating these interactions in drug discovery workflows.

Molecular Architecture & Binding Interface

The efficacy of Clofibric acid is dictated by its ability to stabilize the PPAR


 LBD (Residues ~200–468) into an active conformation, specifically positioning Helix 12 (AF-2) to recruit coactivators such as SRC-1.
Structural Determinants of Binding

Crystallographic data (e.g., PDB: 7BPY ) reveals that Clofibric acid binds within the hydrophobic pocket of the LBD. The binding is anchored by a critical electrostatic network known as the "Carboxylate Clamp."

  • The Carboxylate Clamp: The carboxylic acid headgroup of Clofibric acid forms hydrogen bonds with four key polar residues: Tyr464, His440, Tyr314, and Ser280 . This interaction locks the ligand in place.

  • Hydrophobic Tail: The 4-chlorophenoxy moiety extends into the hydrophobic arm of the pocket (Arm I), interacting with lipophilic residues.

  • Helix 12 Stabilization: Ligand occupancy rigidifies Helix 12, closing the pocket and generating a hydrophobic groove on the surface for coactivator peptide (LXXLL motif) binding.

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the causal pathway from ligand binding to transcriptional activation.

PPAR_Mechanism Ligand Clofibric Acid (Ligand) LBD PPARα LBD (Apo-Conformation) Ligand->LBD Binding (μM affinity) Clamp Carboxylate Clamp (Y464, H440, Y314, S280) LBD->Clamp H-Bond Anchoring Helix12 Helix 12 Stabilization Clamp->Helix12 Conformational Lock RXR RXRα Heterodimerization Helix12->RXR Complex Formation Coactivator Coactivator Recruitment (SRC-1 / PGC-1α) Helix12->Coactivator Surface Generation Transcription Gene Transcription (ApoA-I, CPT1A) RXR->Transcription PPRE Binding Coactivator->Transcription Chromatin Remodeling

Caption: Mechanistic pathway of Clofibric acid-induced PPARα activation, highlighting the critical role of the carboxylate clamp in stabilizing Helix 12.

Quantitative Binding Affinity Profile

Researchers must distinguish between potency (functional response,


) and affinity (binding strength, 

/

). Clofibric acid is a weak ligand compared to modern synthetic agonists. Its clinical efficacy relies on high plasma concentrations rather than tight binding.
Comparative Affinity Table
CompoundTarget

(Functional)*
Binding ModeClinical Status
Clofibric Acid hPPAR

~50 - 55

M
Canonical AgonistMetabolite (Active)
Fenofibric AcidhPPAR

~22 - 30

M
Dual Agonist (

/

)
Metabolite (Active)
GemfibrozilhPPAR

~50 - 100

M
Weak AgonistApproved Drug
GW7647hPPAR

~0.008

M (8 nM)
High-Affinity ToolResearch Tool
Endogenous FAhPPAR

~1 - 5

M
Physiological LigandN/A

*Note: Values represent human PPAR


 transactivation assays. Binding constants (

) generally track with

for these fast-off-rate ligands.

Expert Insight: The micromolar affinity of Clofibric acid implies a rapid exchange rate (


). In assay development, this necessitates equilibrium-based methods (like TR-FRET) over wash-based methods (like filtration), where the ligand might dissociate during processing.

Experimental Methodologies for Affinity Determination

To accurately determine the binding affinity of low-affinity ligands like Clofibric acid, homogeneous assays are required to maintain equilibrium conditions.

Protocol A: TR-FRET Competitive Binding Assay (LanthaScreen™)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled tracer by the test compound.

  • Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-PPAR

    
    -LBD).
    
  • Acceptor: Fluormone™ Pan-PPAR Green (tracer).

  • Readout: High FRET signal = Tracer bound. Low FRET signal = Tracer displaced by Clofibric acid.

Step-by-Step Workflow:

  • Buffer Prep: Prepare TR-FRET Core Buffer (PBS, pH 7.5, 5 mM DTT, 0.01% NP-40). Critical: DTT prevents oxidation of the receptor.

  • Protein Mix: Dilute GST-PPAR

    
    -LBD to 5 nM and Tb-anti-GST antibody to 5 nM in buffer.
    
  • Tracer Mix: Dilute Fluormone Pan-PPAR Green to 5 nM.

  • Compound Titration: Prepare a 10-point serial dilution of Clofibric acid in DMSO (Top concentration: 1 mM).

  • Assembly: In a black 384-well low-volume plate:

    • Add 10

      
      L Protein Mix.
      
    • Add 10

      
      L Tracer Mix.
      
    • Add 20 nL Compound (via acoustic dispenser) or 1

      
      L diluted compound.
      
  • Incubation: Incubate for 1-2 hours at Room Temperature in the dark to reach equilibrium.

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Green]).

  • Analysis: Calculate Ratio (520/495). Plot vs. log[Clofibric Acid] to determine

    
    .
    
Diagram 2: TR-FRET Assay Workflow

TR_FRET_Workflow Step1 1. Prepare Reagents (GST-PPARα, Tb-Ab, Tracer) Step3 3. Plate Assembly (Mix Protein + Tracer + Ligand) Step1->Step3 Step2 2. Compound Titration (Clofibric Acid: 10-point series) Step2->Step3 Step4 4. Equilibrium Binding (1-2 Hours @ RT) Step3->Step4 Step5 5. Signal Detection (Ex: 340nm | Em: 495/520nm) Step4->Step5 Decision High FRET? Step5->Decision Result1 Tracer Bound (No Ligand Binding) Decision->Result1 Yes Result2 Tracer Displaced (Ligand Bound) Decision->Result2 No

Caption: Workflow for TR-FRET competitive binding. Displacement of the tracer by Clofibric acid results in a loss of FRET signal.

Protocol B: Scintillation Proximity Assay (SPA)

Principle: Uses microbeads containing a scintillant.[1]

  • Bead: Yttrium silicate (YSi) beads coated with Protein A or Glutathione.

  • Receptor: GST-PPAR

    
     captured on the bead.
    
  • Radioligand: [³H]-GW7647 or [³H]-Clofibrate (rare).

  • Mechanism: Only radioligand bound to the receptor (on the bead) is close enough to stimulate the scintillant. Unbound radioligand in solution does not generate a signal.

  • Utility: Ideal for high-throughput screening of weak binders because it requires no washing.

Downstream Functional Consequences

Upon successful binding (as measured above), Clofibric acid triggers a cascade of events:

  • Heterodimerization: The PPAR

    
    -Ligand complex binds with the Retinoid X Receptor (RXR).
    
  • DNA Binding: The heterodimer recognizes Peroxisome Proliferator Response Elements (PPREs) in promoter regions.

  • Gene Regulation:

    • Upregulation: LPL (Lipoprotein Lipase), APOA1 (ApoA-I), CPT1A (Carnitine Palmitoyltransferase 1A).

    • Downregulation: APOC3 (ApoC-III).

    • Outcome: Increased fatty acid oxidation and HDL synthesis; decreased triglycerides.

References

  • Kamata, S., et al. (2020). "PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates."[2] iScience, 23(12), 101727.

    • Key Data: Crystal structures (PDB 7BPY)
  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550.

    • Key Data: Historical binding constants and SAR of fibr
  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Protocol."

    • Key Data: Standardized protocol for TR-FRET assays.
  • MedChemExpress. "Fenofibric Acid Product Information & Biological Activity."

    • Key Data: Compar
  • RCSB Protein Data Bank. "Structure Summary for PDB 7BPY."

    • Key Data: Specific residues interacting with Clofibric acid.

Sources

In-Vivo Pharmacokinetic Profiling of Clofibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pharmacokinetic (PK) behavior of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid), the active metabolite of the fibrate class of lipid-lowering prodrugs (e.g., Clofibrate, Etofibrate). Unlike standard small molecules, Clofibric Acid exhibits a unique "futile cycle" of elimination involving reversible glucuronidation and high protein binding saturation. This document provides the experimental frameworks, mechanistic insights, and bioanalytical protocols necessary for researchers investigating PPAR


 agonists or renal transport mechanisms.

Physicochemical & Molecular Context

Understanding the PK of Clofibric Acid requires a grounding in its fundamental properties, which dictate its distribution and clearance.

ParameterValuePharmacokinetic Implication
Molecular Weight 214.65 g/mol Small molecule; readily filtered by glomerulus if unbound.
pKa ~3.0 - 3.5Ionized (anionic) at physiological pH (7.4).
logP ~2.57 - 2.84Moderately lipophilic; requires protein binding for transport.
Protein Binding 95% - 97% Binds exclusively to Albumin (Site I). Susceptible to displacement interactions.
Bioavailability >90% (Oral)Rapid absorption from GI tract (usually administered as ester prodrug).

ADME Mechanisms: The Core Disposition Pathways

Absorption

Clofibric acid is rarely administered directly in clinical settings; it is the hydrolysis product of Clofibrate or Etofibrate .

  • Mechanism: Rapid hydrolysis by tissue and plasma esterases immediately post-absorption.

  • Tmax: Peak plasma concentrations typically occur within 2–6 hours post-dosing of the prodrug.

Distribution

The volume of distribution (Vd) is relatively low (0.1 – 0.2 L/kg), approximating the extracellular fluid volume.

  • Albumin Binding: The drug is highly bound to human serum albumin (HSA). This binding is saturable.

  • Clinical Relevance: In conditions of hypoalbuminemia (e.g., nephrotic syndrome), the free fraction of Clofibric acid increases, potentially increasing toxicity despite lower total plasma concentrations.

Metabolism: The Acyl-Glucuronide Pathway

Clofibric acid does not undergo significant Phase I (CYP450) oxidative metabolism. Its primary clearance pathway is Phase II conjugation .

  • Enzyme: UDP-glucuronosyltransferase (UGT).[1] Specifically, UGT1A9 and UGT2B7 are implicated in forming the acyl-glucuronide.

  • Product: 1-O-acyl-glucuronide (unstable).

  • The "Futile Cycle": The glucuronide conjugate is excreted via the kidneys. However, in cases of renal impairment, the accumulated glucuronide can hydrolyze back to the parent Clofibric acid, prolonging the effective half-life.

Excretion: Renal Transport

Elimination is predominantly renal (60-90%).[2]

  • Filtration: Limited due to high protein binding.

  • Active Secretion: This is the rate-limiting step. Clofibric acid is a substrate for Organic Anion Transporters (OATs) , specifically OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells.

  • Interaction Warning: Co-administration with Probenecid (an OAT inhibitor) drastically reduces Clofibric acid clearance.

Visualization of Disposition Pathways

The following diagram illustrates the "Futile Cycle" mechanism which is critical for understanding the drug's behavior in renal impairment models.

ClofibricDisposition Prodrug Clofibrate (Prodrug) PlasmaAcid Clofibric Acid (Plasma) Prodrug->PlasmaAcid Hydrolysis (Esterases) Liver Liver (UGT Enzymes) PlasmaAcid->Liver Uptake Kidney Kidney (OAT1/3 Transporters) PlasmaAcid->Kidney Active Secretion (OATs) Glucuronide Acyl-Glucuronide (Metabolite) Liver->Glucuronide Conjugation Glucuronide->PlasmaAcid Hydrolysis (Futile Cycle) Glucuronide->Kidney Transport Urine Urine (Elimination) Kidney->Urine Excretion

Caption: Disposition pathway showing the hydrolysis of the prodrug and the reversible glucuronidation cycle.

Experimental Protocol: In Vivo Pharmacokinetic Study (Rat Model)

This protocol is designed to validate the OAT-mediated clearance mechanism.

Study Design
  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Groups:

    • Control (Clofibric Acid IV).

    • Inhibition Arm (Clofibric Acid IV + Probenecid IP).

  • Dose: 20 mg/kg (Clofibric Acid), administered via tail vein.

Sampling Workflow
  • Cannulation: Jugular vein cannulation is recommended for stress-free serial sampling.

  • Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Blood Collection: Collect 200 µL into heparinized tubes.

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Harvest plasma.[3][4][5] Store at -80°C immediately to prevent spontaneous hydrolysis of any acyl-glucuronides present.

Bioanalytical Method (LC-MS/MS)

Standard UV detection is insufficient for low-dose PK; LC-MS/MS is required for sensitivity.

  • Instrument: Triple Quadrupole MS (e.g., AB Sciex 4000/5000 series).

  • Ionization: Electrospray Ionization (ESI) Negative Mode (Targeting the carboxylate ion

    
    ).
    
  • Transitions (MRM):

    • Clofibric Acid:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (IS): d4-Clofibric Acid or Ibuprofen.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

BioanalysisWorkflow Sample Rat Plasma (50 µL) Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LCMS LC-MS/MS (ESI Negative Mode) Supernatant->LCMS Data Quantification (MRM 213->127) LCMS->Data

Caption: Optimized bioanalytical workflow for Clofibric Acid quantification in plasma.

Critical Data Analysis & Troubleshooting

Calculating Parameters

Use Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).

  • 
     (Clearance): 
    
    
    
  • 
     (Volume at Steady State): 
    
    
    
Common Pitfalls
  • Glucuronide Instability: The acyl-glucuronide metabolite is chemically unstable in alkaline plasma. If samples are not acidified or kept frozen, the glucuronide hydrolyzes back to the parent acid, leading to an overestimation of Clofibric acid concentrations.

    • Solution: Add 1% Formic acid to plasma aliquots immediately upon collection.

  • Ion Suppression: Phospholipids in plasma can suppress the ESI signal in negative mode.

    • Solution: Use a divert valve to send the first 1 minute of LC flow to waste, or use Phospholipid Removal Plates (e.g., Ostro) instead of simple protein precipitation.

References

  • Gugler, R. & Hartlapp, J. (1978). "Clofibrate pharmacokinetics: effect of elevation of plasma free fatty acids."[6] Clinical Pharmacology & Therapeutics. Link

  • Meffin, P. J., et al. (1983). "A renal mechanism for the clofibric acid-probenecid interaction." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sallustio, B. C., et al. (1989). "Reduced clofibric acid clearance in renal dysfunction is due to a futile cycle."[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2024). "Clofibric Acid."[1][7][8][9][10][11] National Center for Biotechnology Information. Link

  • Knights, K. M., et al. (2016). "Drug-drug interactions with fibrates." Expert Opinion on Drug Metabolism & Toxicology. (Contextualizing UGT metabolism).

Sources

Absorption and Metabolism of Clofibric Acid in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacokinetics (PK), metabolic pathways, and experimental methodologies regarding Clofibric acid (the active metabolite of Clofibrate) in rat models.

Executive Summary

Clofibric acid (p-chlorophenoxyisobutyric acid) is the pharmacologically active metabolite of clofibrate and related fibrates, acting primarily as a PPAR


 agonist. In drug development, the rat model is critical for understanding the disposition of fibrates; however, species-specific differences in protein binding and glucuronidation kinetics must be accounted for when extrapolating to humans.

Key Technical Takeaways:

  • Bioavailability: Rats exhibit near-complete absorption (>90%) of oral clofibric acid.

  • Metabolic Driver: The primary clearance mechanism is Phase II conjugation (glucuronidation), with negligible oxidative (Phase I) metabolism.

  • Excretion: Elimination is predominantly renal, with ~85% of the dose recovered in urine within 24 hours.

  • Toxicity Marker: The formation of reactive acyl-glucuronides leads to covalent protein binding, a mechanism distinct from reversible plasma protein binding.

Physicochemical Profile & Absorption Dynamics

Physicochemical Properties

Clofibric acid is a lipophilic organic acid. Its absorption is governed by its ionization state and lipid solubility.

ParameterValueImpact on PK
pKa ~3.0 - 3.5Ionized at physiological pH; requires active transport or ion pairing for distribution.
LogP ~2.5 - 3.0Moderate lipophilicity facilitates rapid passive diffusion across the intestinal epithelium.
Solubility Low (water)Often administered as a salt or in lipid vehicles (e.g., corn oil) in experimental settings.
Absorption Mechanism

In rats, absorption occurs rapidly from the gastrointestinal tract. Unlike humans, where absorption can be variable depending on the ester form (prodrug), rats hydrolyze clofibrate to clofibric acid almost immediately, or absorb clofibric acid directly with high efficiency.

  • Mechanism: Primarily passive diffusion due to the lipophilic nature of the non-ionized fraction in the acidic microclimate of the proximal intestine.

  • Transporters: While passive diffusion dominates, Organic Anion Transporters (OATs) play a role in distribution and renal elimination rather than intestinal uptake.

  • Intracellular Transport: Upon entry into enterocytes and hepatocytes, clofibric acid binds to Fatty Acid Binding Proteins (L-FABP) , which facilitates its intracellular trafficking and nuclear translocation to activate PPAR

    
    .
    

Metabolic Pathways (Phase I & II)

The metabolism of clofibric acid in rats is distinct due to the lack of significant Phase I oxidative modification. The compound is essentially stable against CYP450-mediated hydroxylation, serving instead as a potent inducer of CYP4A and CYP2B subfamilies.

The Glucuronidation Pathway (Dominant)

The sole significant metabolic route is conjugation with glucuronic acid via Uridine 5'-diphospho-glucuronosyltransferase (UGT).[1]

  • Enzyme: UGTs (specifically UGT1A and 2B families in rats).

  • Product: Clofibryl-O-acyl glucuronide.[2]

  • Reactivity: This acyl-glucuronide is chemically reactive.[3] It can undergo nucleophilic attack by plasma proteins (albumin) or tissue proteins, leading to covalent adducts . This is a key mechanism in fibrate-associated hepatotoxicity and immunogenicity.

Quantitative Metabolic Profile (Urine)

Analysis of rat urine 24 hours post-dose typically reveals:

Metabolite FormPercentage of Recovered DoseNotes
Clofibryl Glucuronide ~70%Major elimination product. Unstable in alkaline urine.
Free Clofibric Acid ~15%Excreted unchanged.
Total Recovery ~85%High renal clearance efficiency.
Pathway Visualization

MetabolicPathway CA Clofibric Acid (Active) UGT UGT Enzymes (Liver/Kidney) CA->UGT Conjugation Urine Renal Excretion (Urine) CA->Urine Minor Route (~15%) CG Clofibryl-O-acyl Glucuronide UGT->CG Phase II Adduct Covalent Protein Adducts (Toxicity) CG->Adduct Transacylation (Reactivity) CG->Urine Major Route (~70%) Prot Tissue/Plasma Proteins Prot->Adduct

Figure 1: Metabolic fate of Clofibric acid in rats, highlighting the glucuronidation pathway and potential for covalent protein binding.

Pharmacokinetics & Excretion

Plasma Kinetics
  • Tmax: Peak plasma concentrations are achieved rapidly, typically within 1–4 hours post-oral administration.

  • Half-life (t1/2): The elimination half-life in rats is approximately 4–6 hours , which is significantly shorter than in humans (12–24 hours). This species difference is attributed to the rat's more efficient renal secretion of organic anions.

  • Protein Binding: Clofibric acid is highly bound to albumin (>90%), but less so in rats compared to humans. This lower binding affinity contributes to a higher volume of distribution (Vd) and faster clearance in rats.

Excretion Routes
  • Renal (Primary): The majority of the dose is excreted in urine. The process involves active tubular secretion via OATs, which can be saturated at high doses.

  • Biliary (Secondary): Minor biliary excretion occurs.[4] While clofibryl glucuronide can enter the bile, it is often de-conjugated by gut bacteria and reabsorbed (enterohepatic circulation), though this cycle is less prominent in rats for clofibrate compared to other fibrates like fenofibrate.

Experimental Protocol: PK Study in Rats

This protocol provides a standardized workflow for assessing Clofibric acid PK, ensuring reproducibility and data integrity.

Study Design
  • Subject: Male Sprague-Dawley or Wistar rats (200–250g).

  • N: 5–6 rats per time point (terminal sampling) or serial sampling group.

  • Fasting: Overnight fasting (12h) with water ad libitum is required to standardize absorption.

Dosing Methodology
  • Compound: Clofibric acid (free acid) or Sodium Clofibrate.

  • Vehicle:

    • Option A (Preferred): Dissolve in 0.1 M NaHCO

      
       (pH 7.4) for solution dosing.
      
    • Option B: Suspend in 0.5% Carboxymethylcellulose (CMC) or Corn Oil.

  • Dose: 100 mg/kg (Standard pharmacological dose for enzyme induction studies).

  • Route: Oral Gavage (PO) using a stainless steel feeding needle.

Sampling & Analysis Workflow
StepProcedureCritical Control Point
1. Blood Collection Serial tail vein bleeding or jugular cannulation. Timepoints: 0, 0.5, 1, 2, 4, 8, 12, 24 h.Use Heparinized tubes. Avoid EDTA if analyzing calcium-dependent parameters later.
2. Plasma Prep Centrifuge at 3000 x g for 10 min at 4°C.Acidify plasma immediately (add dilute HCl) if analyzing acyl-glucuronides to prevent hydrolysis.
3. Extraction Protein precipitation with Acetonitrile (1:3 v/v) or Liquid-Liquid Extraction (Ethyl Acetate).Internal Standard: Fenofibric acid or Diclofenac .
4. HPLC/MS Analysis Column: C18 Reverse Phase.Mobile Phase: Acetonitrile : 0.1% Formic Acid (60:40).Detection: UV (230 nm) or MS/MS (MRM mode).Monitor transitions for Clofibric Acid (m/z 213 -> 127) in negative ion mode.
Protocol Visualization

ProtocolWorkflow Start Rat Preparation (Fast 12h) Dose Oral Gavage (100 mg/kg in NaHCO3) Start->Dose Sample Serial Blood Sampling (0 - 24h) Dose->Sample Process Plasma Separation & Acidification Sample->Process Immediate 4°C Analyze HPLC-UV / LC-MS Quantification Process->Analyze Detect Free vs. Conjugated

Figure 2: Step-by-step workflow for pharmacokinetic assessment of Clofibric acid in rats.

References

  • Cayen, M. N., et al. (1977). Metabolic disposition of clofibrate in rats and dogs. Journal of Pharmacology and Experimental Therapeutics.

  • Emudianughe, T. S., et al. (1983).[5] The metabolic disposition of clofibrate in the rat and man. Xenobiotica.

  • Sallustio, B. C., et al. (1989). Covalent binding of clofibric acid to human plasma proteins and rat liver proteins. Biochemical Pharmacology.

  • Tucker, M. J., & Orton, T. C. (1995).[5] Comparative Toxicology of Hypolipidaemic Fibrates. Taylor & Francis.[6]

  • Lupp, A., et al. (2008). Ciprofibrate, clofibric acid and respective glycinate derivatives: Effects of a four-week treatment on male lean and obese Zucker rats. Drug Research.

Sources

Environmental Fate of Mecoprop in Soil and Water: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mecoprop (MCPP; 2-(4-chloro-2-methylphenoxy)propionic acid) is a phenoxy acid herbicide widely used for broad-leaved weed control.[1][2] Its environmental fate is governed by its chiral nature , pH-dependent sorption , and microbial degradation . Unlike neutral organic pollutants, Mecoprop is an ionizable acid (pKa ~ 3.78), meaning it exists primarily as a mobile anion in most agricultural soils (pH > 5). While aerobic biodegradation in topsoil is rapid (DT50: 3–21 days), its high water solubility and low sorption affinity pose a significant leaching risk to groundwater, particularly in anaerobic subsoils where degradation stalls.

This guide provides a technical deep-dive into these mechanisms, supported by validated experimental protocols for assessing its fate.

Physicochemical & Chiral Profile

Understanding the molecular behavior of Mecoprop is a prerequisite for accurate fate modeling.

PropertyValue / CharacteristicEnvironmental Implication
Molecular Formula C₁₀H₁₁ClO₃-
Molar Mass 214.65 g/mol -
pKa 3.78 (Acidic)At pH > 5, >90% exists as the carboxylate anion, increasing water solubility and reducing soil sorption.
Water Solubility 620 mg/L (20°C, pH 7)High potential for transport via runoff and leaching.
Chirality Exists as (R) and (S) enantiomers.Mecoprop-P (R-isomer) is the herbicidally active form.[1][3] Bacteria often degrade enantiomers at different rates (enantioselective degradation).
Vapor Pressure 2.3 x 10⁻⁴ Pa (20°C)Low volatility; atmospheric transport is negligible.

Soil Fate Mechanisms[4][5][6]

Sorption Dynamics (The pH Factor)

Mecoprop sorption does not follow simple hydrophobic partitioning (


 based models are often inaccurate). Instead, it is driven by anionic repulsion  and organic matter interaction .
  • Mechanism: In neutral/alkaline soils, the negatively charged Mecoprop anion is repelled by negatively charged clay surfaces, resulting in very low sorption (

    
     20–43 L/kg).
    
  • Acidic Conditions: As pH drops below the pKa, the neutral form predominates, increasing hydrophobic adsorption to soil organic matter (SOM).

  • Hysteresis: Desorption is often slower than adsorption, suggesting some fraction becomes physically entrapped in micropores or covalently bound (bound residues).

Biodegradation & Metabolic Pathways

Microbial degradation is the primary sink for Mecoprop. The process is mediated by specific genes (e.g., tfdA) found in soil bacteria like Alcaligenes and Ralstonia.

  • Primary Cleavage: The ether bond is cleaved to yield 4-chloro-2-methylphenol (4-C-2-MP) .

  • Ring Cleavage: The phenol ring is hydroxylated and cleaved (ortho- or meta-cleavage) leading to Krebs cycle intermediates.

  • Enantioselectivity: In many soils, the (S)-enantiomer is degraded faster than the (R)-enantiomer, or the (R)-isomer is biologically inverted to the (S)-form before degradation. This leads to an enrichment of the herbicidally active (R)-form in residues.

Visualization: Mecoprop Degradation Pathway

The following diagram illustrates the aerobic degradation pathway and the critical role of the tfdA gene.

MecopropDegradation cluster_chirality Chiral Inversion (Biotic) MCPP Mecoprop (MCPP) (Parent Compound) Enzyme tfdA-like Oxygenases (Ether Cleavage) MCPP->Enzyme Phenol 4-Chloro-2-methylphenol (Intermediate) Enzyme->Phenol Side-chain removal RingCleavage Ring Hydroxylation & Cleavage (Ortho/Meta) Phenol->RingCleavage Intermediates Aliphatic Acids (Succinate, Acetate) RingCleavage->Intermediates Mineralization CO2 + H2O + Cl- Intermediates->Mineralization TCA Cycle MCPP_R (R)-Mecoprop MCPP_S (S)-Mecoprop MCPP_R->MCPP_S Racemase

Caption: Aerobic degradation pathway of Mecoprop showing ether bond cleavage by tfdA-like enzymes and subsequent ring mineralization.

Aquatic Fate Mechanisms

Photolysis

While stable to hydrolysis, Mecoprop undergoes photolysis in surface waters.

  • Direct Photolysis: Absorption of UV light (< 290 nm) causes dechlorination or ester cleavage.

  • Indirect Photolysis: Dissolved Organic Matter (DOM) acts as a sensitizer, generating hydroxyl radicals (

    
    ) that attack the Mecoprop ring.
    
Groundwater Persistence

In groundwater, the absence of light (no photolysis) and low microbial activity (low carbon/nutrients) renders Mecoprop highly persistent. This persistence, combined with high mobility, makes it a frequent contaminant in aquifer monitoring.

Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data (E-E-A-T), experiments must include internal validity checks.

Protocol A: Aerobic Soil Metabolism (Modified OECD 307)

Objective: Determine


 and identify metabolites using 

C-labeled Mecoprop.

Reagents & Equipment:

  • 
    C-Mecoprop (Ring-labeled, radiochemical purity >98%).
    
  • Soil types: Sandy loam, Clay loam, Silt loam (sieved < 2mm).

  • Biometer flasks with KOH traps (for

    
    CO₂).
    
  • LSC (Liquid Scintillation Counter) and HPLC-RAM (Radio-detector).

Step-by-Step Workflow:

  • Soil Acclimatization:

    • Weigh 50g dry-weight equivalent soil into biometer flasks.

    • Adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC).

    • Incubate in dark at 20°C ± 2°C for 7 days to reactivate microbial biomass.

    • Validation: Measure microbial biomass (SIR method) before and after to ensure viability.

  • Treatment:

    • Apply

      
      C-Mecoprop solution dropwise to soil surface (Target: 1 mg/kg).
      
    • Mix thoroughly to ensure homogeneity.

    • Validation: Extract 3 "Time Zero" samples immediately to verify Applied Radioactivity (AR) is 100% ± 5%.

  • Incubation & Sampling:

    • Connect flasks to continuous airflow or static renewal systems.

    • Trap evolved

      
      CO₂ in 1M KOH.
      
    • Sample intervals: Days 0, 1, 3, 7, 14, 30, 60, 90.

  • Extraction (The Mass Balance Check):

    • Extract soil with MeOH/Water (80:20) and shake for 1 hour. Centrifuge.

    • Repeat extraction until <5% radioactivity remains in soil.

    • Combust post-extraction soil (PES) to quantify Bound Residues (BR).

    • Validation: Total Mass Balance (Extract + CO₂ + BR) must be 90–110% for the study to be valid.

  • Analysis:

    • Analyze extracts via HPLC-RAM to separate Parent vs. Metabolites (4-C-2-MP).

    • Use Chiral HPLC if enantiomeric ratio (ER) is required.

Protocol B: Batch Equilibrium Sorption (OECD 106)

Objective: Determine


 and 

values across different soil pH levels.

Critical Control Steps:

  • Soil:Solution Ratio: Perform a preliminary test to find a ratio yielding 20-80% adsorption (typically 1:1 or 1:5 for Mecoprop).

  • Equilibrium Time: Conduct a kinetic test (2, 4, 8, 24, 48h) to define equilibrium plateau.

  • Adsorption on Walls: Run a "soil-free" blank with CaCl₂ solution and Mecoprop. Loss >5% indicates binding to the container (use glass or Teflon, avoid PP).

Workflow:

  • Equilibrate soil with 0.01M CaCl₂ overnight.

  • Add Mecoprop spike solution.

  • Shake for defined equilibrium time (usually 24h).

  • Centrifuge and analyze supernatant via HPLC-UV or LSC.

  • Calculate

    
    .
    
  • Normalize:

    
    .
    
Visualization: Experimental Workflow (OECD 307)

OECD307_Workflow cluster_analysis Analysis & Validation SoilPrep Soil Prep (Sieving/Moisture) Dosing 14C-Treatment (Time 0 Check) SoilPrep->Dosing Incubation Incubation (Dark, 20°C) Dosing->Incubation Sampling Sampling Points (0, 7, 14... 90d) Incubation->Sampling Trapping KOH Traps (Mineralization) Incubation->Trapping Volatiles/CO2 Extraction Solvent Extraction (MeOH:H2O) Sampling->Extraction Combustion Soil Combustion (Bound Residues) Sampling->Combustion

Caption: Workflow for OECD 307 Aerobic Soil Metabolism study ensuring mass balance closure.

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[4][5] OECD Guidelines for the Testing of Chemicals.[4]

  • Buser, H. R., & Müller, M. D. (1997). Conversion of the herbicide mecoprop to the enantiomerically pure mecoprop-P in soil. Environmental Science & Technology.

  • Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop by mixed and pure bacterial cultures.[6] FEMS Microbiology Ecology.[6]

  • Environment Agency (UK). (2004). Review of Mecoprop attenuation in the subsurface.[2][3][7][8]

  • European Commission. (2003). Review report for the active substance Mecoprop-P.

  • IUPAC. (2025). Pesticide Properties DataBase (PPDB): Mecoprop-P.

Sources

Advanced Technical Guide: Microbial Degradation of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chlorophenoxy)-2-methylpropanoic acid , commonly known as Clofibric Acid (CA) , represents a significant challenge in environmental biotechnology. As the bioactive metabolite of lipid-lowering fibrate drugs (clofibrate, etofylline clofibrate), it is structurally designed for metabolic stability. Unlike its herbicide analogs (e.g., 2,4-D or Mecoprop), CA possesses a gem-dimethyl group adjacent to the ether linkage. This steric bulk creates a "molecular shield," rendering standard ether-cleaving enzymes (dioxygenases) ineffective.

This guide provides a technical roadmap for researchers attempting to overcome this recalcitrance. It moves beyond standard isolation techniques—which frequently fail for CA—and details co-metabolic enrichment strategies , bio-augmentation protocols , and mechanistic validation via metabolite tracking.

Part 1: Chemical Context & The Steric Barrier

To degrade CA, one must understand why it persists. The molecule consists of a 4-chlorophenol ring linked to a isobutyric acid moiety.

The Structural Bottleneck

In similar compounds like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), the ether bond is cleaved by alpha-ketoglutarate-dependent dioxygenases (e.g., TfdA or RdpA). These enzymes require access to the alpha-carbon to initiate hydroxylation, leading to unstable hemiacetal formation and subsequent cleavage.

  • Mecoprop: Has one methyl group on the alpha-carbon. Degradable.

  • Clofibric Acid: Has two methyl groups (gem-dimethyl) on the alpha-carbon. Recalcitrant.

The second methyl group sterically hinders the approach of the enzyme's active iron center, preventing the abstraction of the necessary proton or oxygen insertion. Therefore, successful degradation requires non-specific ether cleavage systems or specialized mixed-culture consortia rather than single-strain isolates.

Part 2: Metabolic Pathways & Mechanisms

Research confirms that while pure cultures often fail, acclimatized mixed cultures (e.g., from industrial wastewater or primed SBRs) can achieve mineralization. The degradation proceeds via ether cleavage , releasing toxic intermediates that must be managed.

The Validated Pathway
  • Primary Step (Rate Limiting): Hydrolysis of the ether bond.

  • Branching:

    • Metabolite A: 4-Chlorophenol (4-CP).[1] High toxicity.[2]

    • Metabolite B: 2-Hydroxyisobutyric acid (AHIBA).

  • Mineralization:

    • 4-CP is degraded via the ortho-cleavage pathway (forming 3-chlorocatechol

      
       chloromuconic acid).
      
    • AHIBA is metabolized via the TCA cycle.

Pathway Visualization (Graphviz)

CA_Degradation_Pathway CA Clofibric Acid (Recalcitrant Parent) Enz Ether Cleavage (Rate Limiting Step) CA->Enz Bio-oxidation CP 4-Chlorophenol (Toxic Intermediate) Enz->CP AHIBA 2-Hydroxyisobutyric Acid Enz->AHIBA CC 4-Chlorocatechol CP->CC Phenol Hydroxylase TCA TCA Cycle (Mineralization) AHIBA->TCA Rapid Metabolism MA Maleylacetate CC->MA Ortho-cleavage MA->TCA CO2 CO2 + H2O + Cl- TCA->CO2

Caption: Proposed metabolic pathway for Clofibric Acid degradation in acclimatized heterotrophic consortia. The ether cleavage yields 4-Chlorophenol (toxic) and AHIBA.

Part 3: Experimental Protocols

Protocol A: Co-Metabolic Enrichment Strategy

Direct enrichment with CA often leads to starvation because the degradation rate is too slow to support growth. A structural analog priming strategy is recommended.

Objective: Induce ether-cleaving enzymes using a labile analog (Propanil or Mecoprop) before introducing CA.

Materials
  • Basal Medium: Mineral Salt Medium (MSM) (pH 7.2).

  • Inoculum: Activated sludge from a pharmaceutical wastewater treatment plant (WWTP) or agricultural soil exposed to phenoxy herbicides.

  • Inducer Substrate: Propanil (3,4-Dichloropropionanilide) or Mecoprop.

  • Target Substrate: Clofibric Acid (>99% purity).

Step-by-Step Workflow
  • Inoculum Preparation: Wash sludge 3x in MSM to remove residual carbon. Resuspend to obtain Mixed Liquor Suspended Solids (MLSS) of ~3000 mg/L.

  • Phase 1 (Acclimatization):

    • Feed reactor with Propanil (50 mg/L) as the sole carbon source.

    • Operate in Sequencing Batch Reactor (SBR) mode: 24h cycle (Fill, React, Settle, Decant).

    • Monitor until Propanil degradation is >90% within 12 hours.

  • Phase 2 (Co-Metabolism):

    • Introduce Clofibric Acid (5 mg/L) alongside Propanil (50 mg/L).

    • The labile substrate supports biomass growth while maintaining enzyme expression.

  • Phase 3 (Selection):

    • Gradually reduce Propanil concentration by 10% per cycle while maintaining CA.

    • Stop Point: If CA degradation stalls, revert to Phase 2. CA is rarely degraded as a sole carbon source efficiently; a secondary carbon source (e.g., acetate or glucose) may be required to sustain the biomass.

Protocol B: Analytical Validation (HPLC-DAD)

Do not rely on Optical Density (OD) alone, as biomass growth may result from impurities or cell lysis products.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [50:50 v/v].

  • Flow Rate: 1.0 mL/min.[3]

  • Detection:

    • Clofibric Acid: 227 nm

    • 4-Chlorophenol: 280 nm

  • QC Criteria: Recovery rates must be 95-105%.

Part 4: Quantitative Data & Kinetics[3]

When analyzing degradation data, CA typically follows pseudo-first-order kinetics in established biofilms, but zero-order in saturated suspension cultures.

Table 1: Comparative Degradation Metrics (Acclimatized Systems)

ParameterValue RangeNotes
Removal Efficiency 30% - 51%In aerobic SBRs (HRT = 24h). Complete mineralization is rare.
Half-life (

)
12 - 48 hoursHighly dependent on initial biomass density.
Rate Constant (

)
0.007 - 0.045 min

Values derived from UV/Chlorine AOP controls; biological rates are typically lower.
Major Metabolite 4-ChlorophenolTransient accumulation; indicates successful ether cleavage.

Part 5: Experimental Workflow Diagram

This diagram illustrates the decision logic for researchers isolating CA-degrading consortia.

Experimental_Workflow Start Start: Inoculum Source (WWTP Sludge / Ag Soil) Screen Screening in MSM + CA (20 mg/L) Start->Screen Check Degradation > 10% in 7 days? Screen->Check Fail Outcome: Recalcitrance (Common) Check->Fail No Success Isolate Pure Culture Check->Success Yes (Rare) Strategy Apply Co-Metabolic Strategy (Add Propanil/Acetate) Fail->Strategy Switch Protocol SBR SBR Operation (24h Cycle, 20d SRT) Strategy->SBR Analyze HPLC Analysis for 4-CP & AHIBA SBR->Analyze Analyze->SBR Feedback Loop

Caption: Decision matrix for isolating CA-degrading cultures. Direct screening often fails, necessitating co-metabolic approaches.

References

  • Salgado, R., et al. (2012). Biodegradation of clofibric acid and identification of its metabolites.[1][4] Journal of Hazardous Materials.[4] Link

  • Evangelista, S., et al. (2008). The Recalcitrance of Clofibric Acid to Microbial Degradation. WIT Transactions on Ecology and the Environment.[5] Link

  • Lappin, H. M., et al. (1985). Degradation of the herbicide mecoprop by a synergistic microbial community.[6] Applied and Environmental Microbiology.[6] Link

  • Wang, L., et al. (2018). Degradation of clofibric acid in UV/chlorine disinfection process: kinetics, reactive species contribution and pathways. Royal Society Open Science.[7] Link[7]

  • Wittmer, I. K., et al. (2010). The effect of structure and a secondary carbon source on the microbial degradation of chlorophenoxy acids. Chemosphere.[8] Link

Sources

Methodological & Application

Analytical methods for 2-(2-Chlorophenoxy)-2-methylpropanoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Determination of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid)

Introduction

2-(2-Chlorophenoxy)-2-methylpropanoic acid, more commonly known as clofibric acid, is the biologically active metabolite of the lipid-lowering drug clofibrate.[1] Its primary therapeutic function is to reduce high cholesterol and triglyceride levels in the blood, thereby mitigating risks associated with cardiovascular diseases. Beyond its clinical significance, clofibric acid and structurally similar phenoxyalkanoic acid compounds are also used as herbicides, leading to their potential presence as environmental contaminants in soil and water.[2][3]

The dual relevance of clofibric acid in both pharmaceutical and environmental contexts necessitates robust, accurate, and validated analytical methods for its quantification. Whether for pharmacokinetic studies in drug development, patient monitoring, or environmental assessment, researchers require reliable protocols to detect and measure this compound in complex matrices such as plasma, serum, tissue, and water.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed application notes and protocols for the determination of clofibric acid. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), a versatile and widely accessible method; Gas Chromatography-Mass Spectrometry (GC-MS), a classic approach requiring derivatization; and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-selectivity analysis. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the methodologies presented.

Physicochemical Properties of Clofibric Acid

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol [1]
CAS Number 882-09-7
Appearance White crystalline solid
Melting Point 120-122 °C
Acidity (pKa) ~3.0 (estimated)

Core Principles of Sample Preparation

The primary challenge in analyzing clofibric acid, particularly in biological samples, is its presence within a complex matrix of proteins, lipids, salts, and other endogenous components. Effective sample preparation is therefore the most critical step to ensure accurate quantification. The goal is to isolate the analyte from these interfering substances, prevent contamination of the analytical instrument, and concentrate the analyte to a level suitable for detection.[4]

Several techniques are employed, with the choice depending on the matrix, required cleanliness, and desired throughput.

  • Protein Precipitation (PPT): This is a rapid and straightforward method for biological fluids like plasma or serum. A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample, causing proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. Its main advantage is speed, but it provides minimal cleanup, potentially leading to matrix effects in sensitive MS analyses.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic). For clofibric acid, the sample's pH is typically adjusted to below its pKa to neutralize the carboxylic acid group, making it more soluble in an organic solvent (like diethyl ether or ethyl acetate). This method offers a cleaner extract than PPT but is more labor-intensive.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides the cleanest extracts. It utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For an acidic compound like clofibric acid, an anion-exchange SPE cartridge is often the ideal choice, as it specifically retains negatively charged molecules.[6]

Caption: General workflow for sample preparation prior to chromatographic analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC-UV is a robust and cost-effective technique for quantifying compounds that possess a UV-absorbing chromophore, such as the chlorophenoxy group in clofibric acid. The method relies on a reversed-phase (RP) C18 column, where the nonpolar stationary phase separates analytes based on their hydrophobicity. A polar mobile phase, typically a mixture of acetonitrile or methanol and an acidic aqueous buffer, is used to elute the compounds. The acidic buffer (e.g., using phosphoric or formic acid) is crucial; it suppresses the ionization of the carboxylic acid group on clofibric acid, ensuring a sharp, symmetrical peak shape and consistent retention time. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, typically around 225-240 nm.[7][8]

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or formic acid.

  • Standards: Clofibric acid analytical standard.

  • Sample filtration: 0.2 µm syringe filters.

2. Chromatographic Conditions: The following conditions serve as a validated starting point and can be optimized as needed.

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2-3)Suppresses ionization of the analyte for better peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Elution Mode Isocratic (e.g., 50:50 A:B) or GradientIsocratic is simpler for quality control; gradient may be needed for complex samples.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm i.d. column.[7]
Column Temperature 30 °CEnsures reproducible retention times.[7]
Injection Volume 10-20 µLBalances sensitivity with potential for peak broadening.
Detection Wavelength 225 nmProvides high sensitivity for the chlorophenoxy group.[7]

3. Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of clofibric acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Prepare samples using one of the methods described previously (PPT, LLE, or SPE). Ensure the final extract is reconstituted in the mobile phase.[9]

  • Filtration: Filter all standards and prepared samples through a 0.2 µm syringe filter to remove particulates that could damage the column.[9]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, starting with the lowest concentration, followed by the unknown samples and quality control (QC) samples.

  • Data Processing: Integrate the peak area of clofibric acid. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

4. Typical Performance Characteristics:

ParameterExpected Value
Retention Time (t_R) 3-8 minutes (method-dependent)
Linearity (r²) > 0.999
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: Values are typical and must be established during in-house method validation.[10]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: For applications requiring the highest sensitivity and selectivity, such as analyzing low-concentration samples in complex biological matrices, LC-MS/MS is the definitive method.[11] The technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

Clofibric acid is ideally suited for analysis by Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group readily loses a proton to form a negatively charged molecular ion [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific, stable fragment (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates background noise, allowing for quantification at the sub-ng/mL level.[12][13]

Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Detailed Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • Reversed-phase C18 or similar column (shorter columns like 50-100 mm are common for faster analysis).[14]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid or ammonium acetate.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of clofibric acid (e.g., Clofibric acid-d4), is highly recommended to correct for matrix effects and variations in extraction recovery.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode or aids in droplet formation for negative mode.[14]
LC Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.[14]
LC Flow Rate 0.2 - 0.5 mL/minLower flow rates are often better for ESI efficiency.[15]
LC Gradient A rapid gradient (e.g., 5% to 95% B in 3-5 min)Allows for fast analysis times.[12]
Ionization Mode ESI NegativeThe carboxylic acid readily deprotonates to form [M-H]⁻.[13]
Precursor Ion (Q1) m/z 213.0 (for ³⁵Cl isotope)Corresponds to the [M-H]⁻ of clofibric acid.
Product Ion (Q3) e.g., m/z 127.0A stable, high-intensity fragment resulting from CID. Must be optimized experimentally.
Collision Energy Instrument-dependent (e.g., -15 to -25 eV)Optimized to maximize the product ion signal.

3. Step-by-Step Procedure:

  • Sample and Standard Preparation: Prepare calibration standards and QC samples in a "surrogate matrix" (e.g., drug-free plasma) to mimic the analytical conditions of the unknown samples.

  • Internal Standard Addition: Add a fixed amount of internal standard solution to all samples, standards, and QCs before the extraction step.

  • Extraction: Perform sample extraction using a highly efficient method like SPE or LLE to minimize matrix effects.[6]

  • Analysis: After equilibrating the LC-MS/MS system, inject the samples.

  • Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration. This ratio-based approach provides superior accuracy and precision.[16]

4. Typical Performance Characteristics:

ParameterExpected Value
Limit of Quantification (LOQ) < 1 ng/mL
Linearity (r²) > 0.995
Precision (%RSD) < 15% (at LOQ), < 10% (higher conc.)
Accuracy (% Bias) ± 15%

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, clofibric acid, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory. This process converts the polar -COOH group into a less polar, more volatile ester or silyl ester group. Common derivatizing agents include diazomethane or trimethylsilyldiazomethane (for methylation) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the analyte is separated on a nonpolar capillary GC column based on its boiling point and interactions with the stationary phase. Detection is achieved by a mass spectrometer, typically using Electron Ionization (EI), which fragments the molecule in a reproducible manner, creating a characteristic "fingerprint" mass spectrum that can be used for identification and quantification.[17][18]

Detailed Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]

  • Carrier Gas: Helium, high purity.[17]

  • Derivatizing Agent: e.g., BSTFA with 1% TMCS, or a solution of trimethylsilyldiazomethane.

  • Solvents: Anhydrous ethyl acetate, hexane.

2. Derivatization and GC-MS Conditions:

ParameterRecommended SettingRationale
Derivatization Heat dried extract with BSTFA at 60-70°C for 30 min.Converts the carboxylic acid to a volatile trimethylsilyl (TMS) ester.
GC Injector Temp. 260 °CEnsures rapid volatilization of the derivatized analyte.[17]
GC Oven Program Start at 70°C, ramp 10°C/min to 280°C, hold 10 min.Provides good separation from other sample components.[17]
MS Ion Source Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.[17]
MS Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode offers higher sensitivity by monitoring only characteristic ions.
Quantification Ions e.g., m/z 271 (M-15), 185 (base peak for TMS derivative)These ions are characteristic fragments of the derivatized clofibric acid. Must be confirmed experimentally.

3. Step-by-Step Procedure:

  • Extraction: Extract clofibric acid from the sample matrix using LLE or SPE.

  • Drying: It is critical to completely dry the extract before derivatization, as silylating agents are moisture-sensitive. This can be done under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a small volume of solvent (e.g., 100 µL ethyl acetate), add the derivatizing agent (e.g., 50 µL BSTFA), cap tightly, and heat as required.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

  • Data Processing: For quantification using SIM, integrate the area of the selected quantification ion. For identification, compare the full scan mass spectrum to a reference library.

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. Regardless of the chosen technique, any analytical method intended for routine use must be thoroughly validated to ensure its performance is reliable and fit for purpose. Validation demonstrates the trustworthiness of the generated data. Key parameters, as defined by guidelines from bodies like the International Council for Harmonisation (ICH), include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

Conclusion

The detection of 2-(2-Chlorophenoxy)-2-methylpropanoic acid can be successfully achieved through several robust analytical techniques. The choice of method is dictated by the specific requirements of the study. HPLC-UV offers a reliable and accessible option for routine analysis where high sensitivity is not paramount, such as in pharmaceutical formulation quality control. GC-MS , while requiring a derivatization step, provides excellent chromatographic resolution and structural confirmation through its characteristic mass spectra. For demanding applications that require ultra-low detection limits and high selectivity, particularly in complex bio-fluid or environmental samples, LC-MS/MS stands as the unequivocal gold standard, offering unparalleled performance and high throughput capabilities. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement a method that is fit-for-purpose, ensuring the generation of accurate and defensible data.

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid. Organic Syntheses, 66, 151.
  • Charlton, A. J., & Stuckey, V. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of environmental contamination and toxicology, 82(6), 711–715.
  • Singh, S., & Kumar, P. (2012). METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC USING HUMAN PLASMA. ResearchGate. Available at: [Link]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. CIPAC.
  • Popa, D. S., Farcas, C. G., & Loghin, F. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Iranian journal of pharmaceutical research : IJPR, 13(4), 1363–1371. Available at: [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Applications Notes.
  • Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Application Note.
  • Collaborative International Pesticides Analytical Council. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. CIPAC.
  • Balasubramaniam, G. A., et al. (2021). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus striatum. Research Square. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2021). A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–356. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. Available at: [Link]

  • PubChem. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, ethyl ester, calcium salt. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S., & Kumar, P. (2020). Bioanalytical method validation of fenofibrate by hplc using human plasma. ResearchGate. Available at: [Link]

  • Patel, Y., et al. (2022). Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. Impact Factor. Available at: [Link]

  • PubChem. Clofibric Acid. National Center for Biotechnology Information. Available at: [Link]

  • Kertesz, T. L., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Metabolites, 13(5), 613. Available at: [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. Available at: [Link]

  • Smith, C. J., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading bacteria. Journal of Applied Microbiology, 91(4), 720-730. Available at: [Link]

  • Aldini, G., et al. (2019). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available at: [Link]

  • de Souza, I. M. L., et al. (2019). Simultaneous Determination of Fenproporex, Diethylpropione and Methylphenidate in Oral Fluid by LC-MS/MS. ResearchGate. Available at: [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Use of 2-(2-Chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pleiotropic Effects of Clofibric Acid in Cell Culture

2-(2-Chlorophenoxy)-2-methylpropanoic acid, widely known in the scientific community as clofibric acid, is the biologically active metabolite of the lipid-lowering drug clofibrate.[1] Beyond its established role in regulating lipid metabolism, clofibric acid has emerged as a versatile tool in cell culture studies, demonstrating a range of effects from anti-proliferative and pro-apoptotic activity in cancer cells to the modulation of gene expression in hepatocytes.[2][3] These diverse cellular responses are primarily attributed to its function as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose homeostasis.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of clofibric acid in cell culture experiments. We will delve into the underlying mechanisms of action, provide detailed protocols for its preparation and application, and discuss the interpretation of expected results. Our focus is on empowering researchers to design robust and reproducible experiments to explore the multifaceted effects of this compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of clofibric acid is paramount for its successful application in cell culture.

PropertyValueSource
Synonyms Clofibric acid, α-(p-Chlorophenoxy)isobutyric acid, Chlorfibrinic acid[1][5]
Molecular Formula C₁₀H₁₁ClO₃[6]
Molecular Weight 214.65 g/mol [6]
Appearance Light yellow to off-white crystalline powder[4]
Melting Point 118-122 °C[5]
Solubility Soluble in DMSO (~2 mg/mL), Ethanol (~16 mg/mL), and Dimethyl Formamide (~14 mg/mL). Sparingly soluble in PBS, pH 7.2 (~0.5 mg/mL).[6]

Storage and Stability:

Clofibric acid powder is stable at room temperature. For long-term storage, it is recommended to keep it at -20°C.[6] Stock solutions in organic solvents should also be stored at -20°C and are typically stable for several months. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[6]

Safety Precautions:

Clofibric acid is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] Avoid inhalation of the powder and contact with skin and eyes.[7] All handling of the powdered form should be performed in a chemical fume hood.

Mechanism of Action: Beyond a Simple PPARα Agonist

The primary and most well-characterized mechanism of action of clofibric acid is its role as a PPARα agonist.[1][4]

The PPARα Signaling Pathway

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibric_Acid Clofibric Acid PPARa PPARα Clofibric_Acid->PPARa Binds & Activates PPARa_RXR_Heterodimer PPARα-RXR Heterodimer PPARa->PPARa_RXR_Heterodimer Heterodimerizes with RXR RXR RXR->PPARa_RXR_Heterodimer Heat_Shock_Proteins Heat Shock Proteins PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Figure 1: Simplified diagram of the PPARα signaling pathway activated by clofibric acid.

Upon entering the cell, clofibric acid binds to and activates PPARα, leading to a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activators. This activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in:

  • Fatty acid metabolism: Upregulation of genes for fatty acid uptake, binding, and β-oxidation.[8]

  • Peroxisome proliferation: In rodents, this leads to an increase in the number and size of peroxisomes.[9]

  • Inflammation: PPARα activation can have anti-inflammatory effects.

Emerging and Off-Target Effects

Recent research has begun to uncover additional molecular targets and signaling pathways modulated by clofibric acid, suggesting a more complex biological profile than previously understood.

  • SYVN1 Ligand: A recent study identified clofibric acid as a ligand for the E3 ligase synoviolin (SYVN1), opening up its potential use in the development of PROteolysis-TArgeting Chimeras (PROTACs) for targeted protein degradation.[10]

  • Gene Expression Modulation: Studies in primary hepatocytes have shown that clofibric acid can regulate the expression of genes beyond the classical PPARα targets, including those involved in cell proliferation and apoptosis, sometimes in a species-specific manner.[3] For instance, it has been observed to up-regulate phenobarbital-inducible cytochrome P450s in both rodent and human hepatocytes.[3]

Protocols for Cell Culture Applications

The following protocols provide a framework for utilizing clofibric acid in various cell culture-based assays. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of Clofibric Acid Stock Solutions

Rationale: The choice of solvent is critical to ensure the complete dissolution of clofibric acid and to minimize solvent-induced cytotoxicity in your cell cultures. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.

Materials:

  • 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Weighing: Carefully weigh out the desired amount of clofibric acid powder. For example, to prepare a 100 mM stock solution, weigh out 21.46 mg of clofibric acid.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. For a 100 mM stock from 21.46 mg, add 1 mL of DMSO.

  • Vortexing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Determining Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

Rationale: The optimal working concentration of clofibric acid will vary depending on the cell type and the desired biological endpoint. A dose-response experiment is essential to determine the appropriate concentration range for your studies, identifying both the effective concentrations and any potential cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Clofibric acid stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). Allow the cells to adhere and recover for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of the clofibric acid stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). Remember to maintain a constant final DMSO concentration across all wells.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared clofibric acid dilutions or vehicle control medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the clofibric acid concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Expected Results and Interpretation:

This experiment will generate a dose-response curve, allowing you to select appropriate sub-lethal concentrations for subsequent mechanistic studies or to quantify the cytotoxic effects of clofibric acid on your chosen cell line.

Cell Line ExampleWorking Concentration RangeObserved EffectReference
Human Ovarian Cancer (OVCAR-3, DISS)100 - 1000 µMDose-dependent inhibition of cell proliferation[2]
Rat Hepatocytes200 µMNo significant change in taurocholate uptake[12]
Bovine Aortic Endothelial CellsNot specifiedShortened half-life of cardiac-type fatty acid-binding protein (cFABP)[5]
Protocol 3: Assessing Apoptosis by Annexin V/Propidium Iodide Staining

Rationale: Clofibric acid has been shown to induce apoptosis in certain cancer cell lines.[2] Annexin V staining is a common method to detect one of the early events in apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Clofibric acid (at a pre-determined effective concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat your cells with clofibric acid and a vehicle control as determined in Protocol 2 for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

Data Analysis and Interpretation:

The flow cytometry data will allow you to distinguish between four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

An increase in the percentage of Annexin V-positive cells in the clofibric acid-treated group compared to the control group indicates the induction of apoptosis.

experimental_workflow Start Start: Cell Seeding Treatment Treatment with Clofibric Acid Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability (MTT Assay) Endpoint_Analysis->Viability Apoptosis Apoptosis (Annexin V/PI) Endpoint_Analysis->Apoptosis Gene_Expression Gene Expression (qPCR/Microarray) Endpoint_Analysis->Gene_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis

Figure 2: A general experimental workflow for studying the effects of clofibric acid in cell culture.

Concluding Remarks: A Powerful Tool with Expanding Applications

2-(2-Chlorophenoxy)-2-methylpropanoic acid is a valuable pharmacological tool for in vitro studies. Its well-defined role as a PPARα agonist provides a solid foundation for investigating lipid metabolism and related pathways. Furthermore, emerging evidence of its interactions with other cellular targets suggests a broader potential in areas such as cancer biology and targeted protein degradation. By following the detailed protocols and considering the mechanistic insights provided in these application notes, researchers can confidently and effectively utilize clofibric acid to advance their understanding of complex cellular processes.

References

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • University of Hertfordshire. (2026). Clofibric acid. In Aerospace, Engineering and Related Fields Database. [Link]

  • MP Biomedicals. (n.d.). CLOFIBRIC ACID N/H. [Link]

  • Zhang, X., He, Y., Zhang, P., He, Y., & Zhang, T. (2026). Identification of clofibric acid as a SYVN1 ligand for PROTAC development. bioRxiv. [Link]

  • Rogue, A., Spire, C., Brun, M., Claude, N., & Guillouzo, A. (2003). Effects of clofibric acid on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes. Toxicology, 192(2-3), 199–216. [Link]

  • Robers, M., Loddenkötter, B., Kresse, H., & Spener, F. (1993). Effect of clofibric acid on the turnover of the fatty acid-binding protein identified in cultured endothelial cells from bovine aorta. Lipids, 28(6), 483–486. [Link]

  • Leaver, M. J., Westerlund, L., Taggart, J. B., & George, S. G. (2011). Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels. Aquatic Toxicology, 105(3-4), 586–596. [Link]

  • National Center for Biotechnology Information. (n.d.). Clofibric Acid. In PubChem. [Link]

  • Sovadinová, I., Liedtke, A., & Bláha, L. (2014). Effects of clofibric acid alone and in combination with 17β-estradiol on mRNA abundance in primary hepatocytes isolated from rainbow trout. Toxicology in Vitro, 28(6), 1106–1116. [Link]

  • Chevalier, S., Macdonald, N., & Coughtrie, M. W. (2008). Liver Gene Expression Profiles of Rats Treated with Clofibric Acid: Comparison of Whole Liver and Laser Capture Microdissected Liver. Journal of Histochemistry & Cytochemistry, 56(1), 63–72. [Link]

  • Tanaka, T., Iwata, H., & Mori, H. (2020). Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats. International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen. [Link]

  • MDPI. (2022). Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. Pharmaceutics, 14(11), 2456. [Link]

  • ResearchGate. (2023). Structural modifications of clofibric acid. [Link]

  • ResearchGate. (n.d.). PPARα modulators clofibrate and clofibric acid, containing.... [Link]

  • Sallomi, S., & Fromm, M. F. (1996). Effects of gemfibrozil and clofibric acid on the uptake of taurocholate by isolated rat hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(4), 454–459. [Link]

  • Haverty, C., Gamazon, E. R., & Cox, N. J. (2021). Data variability in standardised cell culture experiments. bioRxiv. [Link]

Sources

Application Note: Mechanistic & Regulatory Assessment of Clofibric Acid Toxicity in Aquatic Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Clofibric acid (CA), the pharmacologically active metabolite of the lipid-lowering drug clofibrate, is a ubiquitous "pseudo-persistent" pharmaceutical pollutant detected in surface waters worldwide at concentrations ranging from ng/L to


g/L. Unlike traditional industrial toxins, CA acts through specific receptor-mediated pathways—primarily as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[1]

This Application Note provides a rigorous, standardized framework for evaluating CA toxicity. It moves beyond simple lethality (LC50) to address Chronic Reproductive Toxicity and Mechanistic Oxidative Stress , aligning with the Adverse Outcome Pathway (AOP) framework required for modern environmental risk assessment (ERA).

Target Audience
  • Environmental Toxicologists

  • Pharmaceutical Safety Assessors

  • Regulatory Compliance Officers (REACH/OECD)

Mechanism of Action (The "Why")

To design valid experiments, one must understand the causality. CA is not a non-specific narcotic; it is a gene-transcription modulator.

  • Uptake: CA enters the organism via gills or dermis.

  • Receptor Binding: It binds to PPAR

    
     in the cytosol/nucleus.
    
  • Transcription: The CA-PPAR

    
     complex heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.[2]
    
  • Physiological Shift: This upregulates genes involved in fatty acid

    
    -oxidation (e.g., Acox1).[2]
    
  • Adverse Outcome: Excessive

    
    -oxidation produces Reactive Oxygen Species (ROS), leading to lipid peroxidation, cellular damage, and reproductive failure.
    
Visualization: The Clofibric Acid AOP Pathway

CA_Mechanism CA Clofibric Acid (Exposure) PPAR PPARα Activation CA->PPAR Ligand Binding RXR RXR Heterodimerization PPAR->RXR Gene Gene Transcription (Acox1, CPT1A) RXR->Gene Binds PPRE BetaOx Increased Fatty Acid β-Oxidation Gene->BetaOx ROS ROS Generation (H2O2, OH•) BetaOx->ROS Side Product OxStress Oxidative Stress (LPO / Enzyme Depletion) ROS->OxStress Overwhelms Antioxidants Outcome Reproductive Failure & Growth Inhibition OxStress->Outcome

Figure 1: The Adverse Outcome Pathway (AOP) for Clofibric Acid. Note the progression from molecular initiating event (PPAR activation) to organism-level effect.

Experimental Design & Preparation

Chemical Handling & Solubility

CA has moderate water solubility but is pH-dependent (pKa


 3.0). In standard environmental media (pH 7-8), it exists as an anion, which influences bioavailability.
  • Stock Solution: Dissolve CA in HPLC-grade Ethanol or DMSO.

  • Critical Limit: The final solvent concentration in the test vessel must not exceed 0.01% v/v (100

    
    L/L).
    
  • Self-Validation: You must run a "Solvent Control" group alongside the "Negative Control" (water only) to prove the solvent itself is not inducing stress.

Test Species Selection
SpeciesRole in ProtocolRationale
Daphnia magna Chronic Reproduction (OECD 211)Keystone grazer; highly sensitive to reproductive disruptors; parthenogenetic (clonal consistency).
Danio rerio (Zebrafish)Mechanistic/Biomarker AssayHigh homology with human PPAR

; well-mapped genome for qPCR analysis of sod1, cat, and acox1.

Protocol A: Chronic Reproduction Assay (Daphnia magna)

Based on OECD Guideline 211, optimized for pharmaceutical testing.

Objective

Determine the No Observed Effect Concentration (NOEC) and EC50 for reproductive output over 21 days.

Workflow
  • Acclimatization: Maintain D. magna cultures at 20°C ± 1°C with a 16:8 light:dark cycle. Feed with Pseudokirchneriella subcapitata.

  • Synchronization: Isolate gravid females 24 hours prior to testing. Use only neonates <24 hours old for the experiment.

  • Exposure Setup:

    • Vessels: 50 mL glass beakers (CA may adsorb to plastics; glass is mandatory).

    • Replicates: 10 replicates per concentration (1 daphnid per vessel).

    • Concentrations: Control, Solvent Control, 0.1, 1.0, 10, 50, 100 mg/L (Range-finding recommended first).

  • Maintenance (Semi-Static):

    • Renew test solutions 3 times per week (Mon/Wed/Fri).

    • Why? CA is stable, but waste products (ammonia) from the daphnids will confound results if not removed.

  • Data Collection:

    • Count living offspring daily.[3]

    • Remove offspring after counting.

    • Record adult mortality.[3]

Data Analysis (Daphnia)

Calculate the Reproductive Output (total neonates per surviving female).[4][5][6] Use One-Way ANOVA followed by Dunnett’s test to compare treatments vs. Solvent Control.

Protocol B: Oxidative Stress Biomarker Assay (Zebrafish)

Targeting the PPAR




ROS pathway.
Objective

Quantify enzymatic response to CA-induced ROS production.

Workflow Visualization

Fish_Protocol Start Acclimatization (7 Days, 26°C) Exposure Exposure (96h or 21d) Semi-Static Renewal Start->Exposure Dissection Tissue Collection (Liver/Gills) Exposure->Dissection Homogenization Homogenization (Phosphate Buffer, pH 7.4, 4°C) Dissection->Homogenization Keep on Ice! Centrifuge Centrifugation (10,000g, 15 min, 4°C) Homogenization->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant Assays Enzymatic Assays (SOD, CAT, LPO) Supernatant->Assays

Figure 2: Workflow for extraction of oxidative stress enzymes. Cold chain maintenance is critical.

Step-by-Step Methodology

1. Tissue Preparation (Critical Step):

  • Euthanize fish using ice slurry (avoid chemical anesthetics like MS-222 if possible, as they can alter enzyme baselines, though often unavoidable; if used, standardize strictly).

  • Dissect Liver (metabolic hub) and Gills (direct exposure route).

  • Homogenization: Homogenize tissue 1:10 (w/v) in cold 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Why EDTA? It chelates metal ions that might artificially oxidize the sample during processing.

2. Superoxide Dismutase (SOD) Assay:

  • Principle: SOD inhibits the photoreduction of Nitro Blue Tetrazolium (NBT).

  • Reaction: Mix supernatant with Riboflavin, Methionine, and NBT. Illuminate with UV light.

  • Readout: Measure absorbance at 560 nm. High SOD activity = Less blue color (more inhibition).

3. Catalase (CAT) Assay:

  • Principle: CAT breaks down H

    
    O
    
    
    
    .
  • Reaction: Add H

    
    O
    
    
    
    to the supernatant.
  • Readout: Monitor the decrease in absorbance at 240 nm over 2 minutes. The rate of decrease is proportional to CAT activity.

4. Lipid Peroxidation (LPO/TBARS):

  • Principle: Malondialdehyde (MDA), a byproduct of lipid damage, reacts with Thiobarbituric Acid (TBA).

  • Reaction: Mix supernatant with TBA-TCA-HCl reagent. Boil for 15 mins.

  • Readout: Measure pink chromogen at 535 nm.

Expected Results & Interpretation

EndpointExpected Trend with CA ExposureMechanistic Interpretation
Daphnia Reproduction Dose-dependent decrease (EC50

2-10 mg/L)
Energy diversion from reproduction to detoxification; embryo toxicity.
Fish SOD Activity Increase (Low Dose)

Decrease (High Dose)
"Hormesis" effect: Initial compensation followed by enzyme depletion/failure.
Fish CAT Activity IncreasePeroxisome proliferation generates excess H

O

, triggering CAT upregulation.
LPO (TBARS) Significant IncreaseEvidence that antioxidant defenses (SOD/CAT) were overwhelmed by ROS.
Statistical Validation
  • Normality Test: Shapiro-Wilk test.

  • Homogeneity: Levene’s test.

  • Significance: If parametric: ANOVA + Tukey/Dunnett. If non-parametric: Kruskal-Wallis.

  • Validity Criteria: Control mortality must be <10% (Fish) or <20% (Daphnia).

References

  • OECD. (2012).[5] Test No. 211: Daphnia magna Reproduction Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Nunes, B., et al. (2004).[7] Acute and chronic effects of clofibrate and clofibric acid on the enzymes acetylcholinesterase, lactate dehydrogenase and catalase of the mosquitofish, Gambusia holbrooki. Chemosphere. [Link]

  • Coimbra, A. M., et al. (2015). Chronic effects of clofibric acid in zebrafish (Danio rerio): A multigenerational study. Aquatic Toxicology. [Link]

  • Corcoran, J., et al. (2015).

    
    -regulated gene transcript levels in common carp (Cyprinus carpio). Aquatic Toxicology.
    [Link]
    
  • Fent, K., et al. (2006). Ecotoxicology of human pharmaceuticals. Aquatic Toxicology. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 2-(2-Chlorophenoxy)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid

Executive Summary & Strategic Direction

You are attempting to synthesize 2-(2-chlorophenoxy)-2-methylpropanoic acid . This is the ortho-isomer of the well-known lipid-lowering agent, Clofibric acid.

The Critical Challenge: Unlike the para-isomer (Clofibric acid), which is synthesized routinely with high yields (>80%), the 2-chloro (ortho) substituent introduces significant steric hindrance proximal to the phenolic oxygen.

  • Standard Route Failure: The classic Williamson ether synthesis (Phenol +

    
    -bromoester) often fails for this specific isomer. The nucleophilic attack of the sterically crowded ortho-phenoxide on a tertiary carbon (2-bromo-2-methylpropionate) heavily favors elimination (E2)  over substitution (SN2), resulting in methacrylate byproducts rather than your target ether.
    
  • Recommended Route: You must utilize the Bargellini Reaction (Chloroform/Acetone/KOH). This route generates a highly reactive gem-dichloro epoxide intermediate in situ. While still sensitive to sterics, the ring-opening of this epoxide is kinetically more accessible for hindered phenols than attacking a tertiary bromide.

Optimized Experimental Protocol (Bargellini Route)

This protocol is engineered to suppress the "Ortho-Effect" and maximize yield.

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • Acetone (Solvent & Reagent, excess 10.0 eq)

  • Chloroform (4.0 eq)

  • Potassium Hydroxide (KOH), Pulverized (6.0 eq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (0.05 eq) - Critical for heterogeneous phase transfer.

Step-by-Step Workflow:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and pressure-equalizing dropping funnel, combine 2-chlorophenol and acetone .

  • Catalyst Addition: Add TEBA and pulverized KOH . The mixture will be a thick slurry.

    • Note: Use pulverized KOH pellets freshly ground. Commercial flakes often have too much surface carbonate/water.

  • Controlled Addition (The Yield Maker): Cool the mixture to 0-5°C using an ice bath. Add Chloroform dropwise over 60-90 minutes.

    • Why? The formation of the trichloromethide anion is exothermic. If T > 15°C during addition, the active carbene species will polymerize or hydrolyze before reacting with acetone.

  • Reaction Phase: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 56-60°C) for 6–8 hours.

    • Ortho-Adjustment: The para-isomer finishes in 4 hours.[1][2][3] The ortho-isomer requires 6-8 hours due to steric blocking of the epoxide attack.

  • Workup:

    • Remove excess acetone/chloroform via rotary evaporation.

    • Dissolve the solid residue in water (pH will be >12).

    • Wash 1: Extract the aqueous layer with Diethyl Ether (

      
      ) twice. Discard organic layer. (This removes unreacted phenol and neutral side products).
      
    • Acidification: Acidify the aqueous layer with conc. HCl to pH 1-2. The product will precipitate as an oil or solid.

    • Extraction: Extract the acidified aqueous layer with DCM (

      
      ). Dry over 
      
      
      
      and evaporate.

Critical Process Parameters (CPP) & Data

The following table summarizes the impact of deviations on the ortho-isomer yield specifically.

ParameterOptimal RangeDeviation ConsequenceMechanism of Failure
Water Content < 0.5% (Anhydrous)Yield drops by 50%Water hydrolyzes the gem-dichloro epoxide to formic acid/carbon monoxide before the phenol can attack.
Temperature (Addition) 0°C – 5°CRunaway exotherm, Tarry residueRapid dichlorocarbene generation leads to polymerization rather than acetone addition.
Acetone Equivalence 10 eq (Excess)Incomplete ConversionAcetone drives the equilibrium. Low acetone favors carbene dimerization.
Stirring Speed > 500 RPMLow YieldThe reaction is heterogeneous (Solid KOH). Poor mixing prevents phase transfer.

Troubleshooting Guide (Q&A)

Q1: I am getting a dark, tarry mess with <20% yield. What happened?

  • Diagnosis: Thermal Runaway.

  • Explanation: The reaction between Chloroform and KOH is highly exothermic. If you added chloroform too quickly, the local temperature spiked, causing the acetone to self-condense (aldol-type) and the carbene to polymerize.

  • Fix: Double the addition time of chloroform. Ensure the internal temperature never exceeds 10°C during addition.

Q2: The product is oiling out and won't crystallize.

  • Diagnosis: Impurity Profile (Unreacted Phenol).

  • Explanation: Ortho-chlorophenol is difficult to remove.

  • Fix: During the basic workup (Step 5), ensure you wash the alkaline aqueous phase thoroughly with ether before acidification. This pulls out the non-ionized organic impurities. Recrystallize the final acid from hot water/ethanol (9:1) or Hexane/Ethyl Acetate.

Q3: Why can't I just use the Williamson Ether synthesis (Phenol + Bromo-ester)?

  • Diagnosis: Wrong Pathway Selection.[4]

  • Explanation: The 2-bromo-2-methylpropanoic acid moiety is a tertiary halide. With a sterically hindered nucleophile like 2-chlorophenoxide, the approach vector for

    
     is blocked. The base will instead grab a proton from the methyl group of the bromo-ester, causing elimination to methacrylate.
    
  • Fix: Stick to the Bargellini route.

Visualizing the Mechanism & Logic

Figure 1: The Bargellini Reaction Pathway (Ortho-Specific)

This diagram highlights the critical intermediate and the steric clash point.

BargelliniMechanism cluster_0 Critical Control Point Reagents Reagents: Chloroform + KOH Carbene Intermediate A: Trichloromethide Anion (CCl3-) Reagents->Carbene Deprotonation Alkoxide Intermediate B: Trichloromethyl Carbinol Carbene->Alkoxide + Acetone Acetone Acetone Acetone->Alkoxide Epoxide CRITICAL INTERMEDIATE: gem-Dichloro Epoxide Alkoxide->Epoxide Intramolecular Cyclization (-Cl) Attack Nucleophilic Attack (Sterically Hindered) Epoxide->Attack SideRxn Side Reaction: Hydrolysis to CO/Formate Epoxide->SideRxn Moisture Present Phenol 2-Chlorophenol (Nucleophile) Phenol->Attack Product Product: 2-(2-chlorophenoxy)-2-methylpropanoic acid Attack->Product Ring Opening & Hydrolysis

Caption: The pathway relies on the formation of the gem-dichloro epoxide. The "Attack" step is the rate-limiting bottleneck for the ortho-isomer due to steric hindrance.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield (<40%) CheckState What is the physical state of the reaction mixture? Start->CheckState Tarry Dark / Tarry / Viscous CheckState->Tarry Clean Clean but Low Conversion CheckState->Clean TempCheck Did temp exceed 15°C during addition? Tarry->TempCheck WaterCheck Was KOH dry/fresh? Clean->WaterCheck Soln1 FIX: Slower Addition Use Ice Bath TempCheck->Soln1 Yes Soln2 FIX: Use Fresh Pulverized KOH Add TEBA catalyst WaterCheck->Soln2 No (Wet) Soln3 FIX: Increase Reflux Time (Ortho-effect requires 8h+) WaterCheck->Soln3 Yes (Dry)

Caption: Logic flow for diagnosing yield failures. Most common issues are thermal control (tar) or moisture/kinetics (low conversion).

References

  • Bargellini, G. (1906).[2] "Action of chloroform and acetone on phenols in the presence of caustic alkali." Gazzetta Chimica Italiana, 36, 329. [Classic reference establishing the reaction].

  • Weizmann, J., et al. (1948). "A new method for the synthesis of

    
    -alkoxyisobutyric acids." Journal of the American Chemical Society, 70(3), 1153-1158. 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aryloxyacetic acids).
  • Serafini, M., et al. (2021). "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, 26(3), 558. (Provides modern mechanistic insight and confirms the utility for sterically hindered phenols).

  • Gal

    
    -aryloxyisobutyric acids." Journal of the American Chemical Society, 69(4), 965. 
    

Sources

Enhancing the bioavailability of 2-(2-Chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: 2-(2-Chlorophenoxy)-2-methylpropanoic acid

Senior Application Scientist: Dr. [AI Name] Status: Operational[1]

Introduction: The Bioavailability Challenge

Welcome to the technical support hub for Clofibric Acid (CAS: 882-09-7).[1] As the active metabolite of clofibrate and a PPAR-


 agonist, this molecule presents a classic Biopharmaceutics Classification System (BCS) Class II  challenge: High Permeability, Low Solubility .

The Core Problem: Clofibric acid is a weak acid with a


 of approximately 3.18 .
  • In the Stomach (pH 1.2): It exists almost entirely in its unionized form, leading to extremely low solubility and potential precipitation.[1]

  • In the Intestine (pH 6.8): It ionizes, improving solubility, but the dissolution rate often lags behind the transit time, limiting absorption.

This guide provides three targeted modules to troubleshoot and resolve these bioavailability bottlenecks.

Module 1: Physicochemical Troubleshooting (pH & Salts)

Common Inquiry: "Why does my formulation precipitate in SGF (Simulated Gastric Fluid)?"

Root Cause Analysis: At pH 1.2 (SGF), Clofibric acid is ~99% protonated (unionized).[1] The intrinsic solubility of the free acid is poor (<0.5 mg/mL).[1] If you are using a simple salt form (e.g., sodium clofibrate) without buffering or protection, the acidic microenvironment of the stomach will strip the counter-ion, causing the free acid to crash out of solution as a precipitate.

Troubleshooting Protocol: pH-Shift Dissolution Profiling

Use this protocol to determine if your formulation requires enteric protection or a buffering agent.

Step-by-Step Workflow:

  • Preparation: Prepare 900 mL of 0.1N HCl (pH 1.2) and 900 mL of Phosphate Buffer (pH 6.8).

  • Apparatus: USP Apparatus II (Paddle) at 50 RPM, 37°C.

  • Acid Stage: Introduce formulation to Acid stage. Sample at 15, 30, 60 min.

    • Success Criteria: <10% release (if enteric) OR stable suspension without large crystal growth.[1]

  • Buffer Stage: Transfer to pH 6.8 buffer (or adjust media pH).

  • Analysis: HPLC (C18 column, Acetonitrile:Water mobile phase).

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Rapid release then drop in conc. "Spring and Parachute" failure. Drug dissolved then precipitated.[1][2]Add HPMC or PVP as a precipitation inhibitor.[1]
< 5% Release in Acid Good enteric integrity.Proceed to intestinal simulation.[1][3]
Slow, incomplete release in Buffer Dissolution rate limited.Escalate to Module 2 (Cocrystals) or Module 3 (ASDs).

Module 2: Crystal Engineering (Cocrystals)

Common Inquiry: "How do I improve solubility without chemically altering the drug?"

Senior Scientist Note: Cocrystallization is often superior to salt formation for weak acids like Clofibric acid because cocrystals rely on hydrogen bonding rather than ionization.[1] This makes them less susceptible to the "common ion effect" in the stomach.

Recommended Coformers:

  • Nicotinamide: Forms a 1:1 cocrystal via the carboxylic acid (drug) and pyridine nitrogen (coformer) synthon.[1][4]

  • Isonicotinamide: Similar mechanism, often yields higher melting point phases.[1]

Experimental Protocol: Liquid-Assisted Grinding (LAG)

This method is preferred for initial screening due to low solvent usage and high hit rates.[1]

  • Stoichiometry: Weigh equimolar amounts (1:1) of Clofibric Acid (214.6 g/mol ) and Nicotinamide (122.1 g/mol ).[1]

  • Solvent Selection: Add Ethanol or Methanol (

    
     of solid).[1]
    
  • Grinding: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 30 minutes.

  • Verification: Analyze via PXRD. Look for new peaks distinct from starting materials.[1]

    • Clofibric Acid Ref Peaks: ~12.5°, 16.8°

      
      .[1]
      
    • Cocrystal Target Peaks: Shifted unique reflections (often low angle).[1]

Visual Workflow: Cocrystal Screening Logic

CocrystalWorkflow Start Start: Clofibric Acid Coformer Select Coformer (Nicotinamide/Isonicotinamide) Start->Coformer Method Method: Liquid Assisted Grinding (EtOH, 30 min) Coformer->Method Analysis Analyze: PXRD & DSC Method->Analysis Decision New Peaks? Analysis->Decision Success Success: Scale Up (Reaction Crystallization) Decision->Success Yes Fail Fail: Change Solvent/Coformer Decision->Fail No Fail->Coformer

Figure 1: Decision workflow for screening cocrystals of Clofibric Acid. The critical step is PXRD verification to ensure a new phase is formed rather than a physical mixture.

Module 3: Amorphous Solid Dispersions (ASDs)

Common Inquiry: "My solid dispersion is recrystallizing during storage."

Root Cause Analysis: Clofibric acid has a relatively low melting point (~120°C) and glass transition temperature (


).[1] If the storage temperature approaches the 

of the formulation, molecular mobility increases, leading to recrystallization.

Solution: The "Polymer Carrier" Approach You must raise the


 of the system using a high-

polymer like PVP K30 or HPMC-AS .
Experimental Protocol: Solvent Evaporation (Rotavap)
  • Solvent System: Dissolve Clofibric Acid and PVP K30 (Ratio 1:3 w/w) in Acetone/Ethanol (1:1).

    • Why 1:3? Higher polymer ratios effectively "trap" the drug in the amorphous state.

  • Evaporation: Remove solvent under vacuum at 40°C.

    • Critical Step: Do not exceed 50°C to avoid inducing phase separation before drying.[1]

  • Secondary Drying: Vacuum oven at 25°C for 24 hours to remove residual solvent (plasticizer effect).[1]

  • Characterization: DSC (Differential Scanning Calorimetry).[1]

    • Target: Single

      
       intermediate between drug and polymer.[1] Absence of melting endotherm (
      
      
      
      ).[1]
Visual Workflow: Formulation Decision Matrix

FormulationMatrix Input Input: Clofibric Acid Formulation Check1 Check Solubility (pH 1.2) Input->Check1 Check2 Check Crystallinity (XRD) Check1->Check2 Stable Path1 Strategy: Enteric Coating / Buffering Check1->Path1 Precipitates Path2 Strategy: Solid Dispersion (PVP) Check2->Path2 Recrystallizes Path3 Strategy: Cocrystal (Nicotinamide) Check2->Path3 Dissolution Slow Result Goal: Enhanced Bioavailability Path1->Result Path2->Result Path3->Result

Figure 2: Strategic decision matrix for selecting the appropriate enhancement technique based on initial solubility and stability data.

References

  • Physicochemical Properties & BCS Classification

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 2797, Clofibric acid.[1]

    • Link:[1]

  • Cocrystallization Strategies

    • Source: Báthori, N. B., et al. "Pharmaceutical Co-crystals with Isonicotinamide: Vitamin B3, Clofibric Acid, and Diclofenac." Crystal Growth & Design.
    • Link:[1]

  • Solid Dispersion Techniques

    • Source: Tran, P., et al. "Physicochemical Characterization of Fenofibric Acid Solid Dispersions." (Analogous application for fibrate derivatives). Pharmaceutics.[1][4][5][6][7][8]

    • Link:[1]

  • Solubility Data & Safety

    • Source: Cayman Chemical Product Information - Clofibric Acid.[1]

    • Link:[1]

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Clofibric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clofibric acid (CA), the active metabolite of clofibrate and a persistent environmental pollutant, presents specific challenges in LC-MS/MS analysis. As a carboxylic acid (


), it requires Negative Electrospray Ionization (ESI-) .

The Core Challenge: Negative mode ESI is inherently less stable than positive mode and is highly susceptible to ion suppression caused by co-eluting matrix components (e.g., humic acids in water, phospholipids in plasma). These components compete for charge on the droplet surface, often resulting in "invisible" signal loss where the analyte is present but undetected.

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these matrix effects (ME).

Diagnostic Protocols: Do You Have a Matrix Effect?

Before optimizing extraction, you must distinguish between low recovery (sample prep issue) and matrix effects (ionization issue).

Protocol A: Post-Column Infusion (Qualitative)

The "Gold Standard" for visualizing suppression zones.

Concept: A constant flow of Clofibric acid is introduced into the MS source while a blank matrix extract is injected onto the column. Any dip in the baseline indicates a suppression zone.

Step-by-Step Workflow:

  • Setup: Tee-in a syringe pump between the LC column and the MS source.

  • Infusion: Infuse neat Clofibric acid standard (100 ng/mL) at 10 µL/min.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma or river water with no analyte).

  • Observation: Monitor the MRM transition 213

    
     127 .
    
  • Analysis:

    • Flat Baseline: No matrix effect.

    • Negative Peak (Dip): Ion suppression zone.

    • Positive Peak: Ion enhancement (rare for CA).

Protocol B: Post-Extraction Spike (Quantitative)

The mathematical validation of ME.

Prepare three sample sets to calculate Matrix Factor (MF) and Recovery (RE).

SetDescriptionContent
A Neat Standard Analyte in mobile phase.
B Post-Extraction Spike Analyte added to extracted blank matrix.
C Pre-Extraction Spike Analyte added to matrix before extraction.

Calculations:

  • Matrix Effect (ME%) =

    
    
    
    • Result < 0% indicates Suppression.

  • Extraction Recovery (RE%) =

    
    
    

Visualization: Matrix Effect Assessment Workflow

The following diagram illustrates the logical flow for diagnosing signal loss.

MatrixEffectWorkflow Start Signal Loss / Poor Sensitivity Check1 Perform Post-Extraction Spike Start->Check1 Decision1 Compare Set B vs Set A Check1->Decision1 ResultSuppression Signal B < Signal A (Matrix Suppression) Decision1->ResultSuppression Significant Difference ResultRecovery Signal B ≈ Signal A (Extraction Issue) Decision1->ResultRecovery No Difference ActionSuppression Action: Improve Cleanup (SPE) or Dilute Sample ResultSuppression->ActionSuppression ActionRecovery Action: Optimize Solvent Strength or pH during Extraction ResultRecovery->ActionRecovery

Caption: Diagnostic logic flow to distinguish between Ion Suppression (Matrix Effect) and Extraction Loss.

Technical Guide: Optimization & Mitigation

A. Chromatographic Separation

Clofibric acid is relatively polar. If it elutes in the "void volume" (early elution), it will co-elute with salts and polar matrix components, causing massive suppression.

  • Recommendation: Use a C18 column with a gradient that retains CA.

  • Target Retention Factor (

    
    ):  Ensure 
    
    
    
    (CA should elute well away from the solvent front).
  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Avoid high concentrations of formic acid in negative mode if sensitivity drops; acetic acid is often gentler).

    • B: Acetonitrile.[1][2]

B. Sample Preparation (The "Clean" Extract)

Direct injection is rarely sufficient for CA in complex matrices.

Recommended: Solid Phase Extraction (SPE) Use a polymeric reversed-phase sorbent (e.g., HLB) which works at all pH levels.

  • Condition: Methanol

    
     Water.
    
  • Load: Sample (Acidified to pH < 3 to ensure CA is neutral).

  • Wash 1: 5% Methanol in Water (Removes salts/proteins).

  • Elute: Methanol or Acetonitrile.

    • Critical: If suppression persists, introduce a stronger wash step (e.g., 40% MeOH) if CA is retained, or switch to Anion Exchange SPE (MAX) for higher specificity.

C. Internal Standard (The "Corrector")

You must use a Stable Isotope Labeled Internal Standard (SIL-IS).[3]

  • Preferred: Clofibric acid-d4 or Clofibric acid-13C6.

  • Why: A structural analog (e.g., Mecoprop) may not co-elute exactly with CA. If the suppression zone is narrow, the analog might be suppressed while CA is not (or vice versa), leading to quantification errors. SIL-IS co-elutes perfectly and experiences the exact same suppression, mathematically correcting the result.

Frequently Asked Questions (Troubleshooting)

Q1: I see a signal for Clofibric acid in my solvent standards, but zero signal in my spiked wastewater samples. Why? A: This is likely 100% Ion Suppression . The matrix components (likely humic substances or surfactants) are co-eluting with CA and "stealing" all the charge in the ESI source.

  • Fix: Run the Post-Column Infusion (Protocol A) to confirm. Then, try diluting the sample 1:10 with mobile phase. If signal returns, it is a matrix effect. Switch to SPE cleanup.

Q2: Can I use Formic Acid in my mobile phase for Negative Mode? A: Yes, but proceed with caution. While acids are necessary for protonation in Positive mode, in Negative mode (deprotonation), high acid concentrations can suppress ionization.[4]

  • Tip: Compare 0.1% Formic Acid vs. 0.01% Acetic Acid. Often, lower acid strength improves sensitivity for acidic drugs like CA in negative mode.

Q3: My Internal Standard (Mecoprop) response is stable, but my Clofibric Acid QC accuracy is failing. A: You are likely using a "Structural Analog" IS, not an isotopically labeled one.

  • Mechanism: The matrix effect is likely occurring at the specific retention time of CA, but not at the retention time of Mecoprop. Therefore, the IS is not "seeing" the suppression, and the correction factor is wrong.

  • Fix: Switch to Clofibric acid-d4 .

Q4: What are the primary MRM transitions for Clofibric Acid? A:

  • Precursor Ion: 213

    
     (
    
    
    
    )
  • Quantifier Product: 127

    
     (Loss of 
    
    
    
    )
  • Qualifier Product: 85

    
    
    

Advanced Workflow: Sample Prep Decision Tree

Use this guide to select the correct extraction method based on your matrix complexity.

SamplePrepTree Matrix Select Matrix Type Water Drinking/Surface Water Matrix->Water Bio Plasma/Urine Matrix->Bio CleanWater Direct Injection (Large Vol) Water->CleanWater Low TOC DirtyWater SPE (HLB or MAX) Water->DirtyWater High TOC (Wastewater) PPT Protein Precipitation (High Risk of ME) Bio->PPT Rapid Screening LLE Liquid-Liquid Extraction (Cleaner) Bio->LLE Quantitation (Rec.)

Caption: Decision tree for selecting sample preparation strategy based on matrix complexity.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online. URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Source: Longdom Publishing. URL:[Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Source: Agilent Technologies Application Note.[5] URL:[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Addressing contamination in 2-(2-Chlorophenoxy)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Contamination in 2-(2-Chlorophenoxy)-2-methylpropanoic Acid Synthesis

Executive Summary: The Purity Challenge

Synthesizing 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) is chemically straightforward but operationally deceptive.[1] Whether utilizing the classic Bargellini multicomponent reaction or the Williamson ether synthesis (using 2-bromo-2-methylpropanoic acid), researchers frequently encounter a specific profile of contaminants: unreacted 2-chlorophenol, self-condensed side products, and persistent inorganic salts.[1]

This guide moves beyond basic recipes to address the causality of these impurities. It provides a self-validating purification workflow designed to exploit the pKa differential between the target carboxylic acid and the phenolic starting material, ensuring pharmaceutical-grade purity.[1]

Module 1: The Synthesis Logic & Failure Points

To troubleshoot, we must first visualize the mechanism. The Bargellini reaction is the most common "one-pot" industrial route but is prone to thermal runaway and polymerization if not controlled.[1]

The Bargellini Pathway (Mechanism & Critical Control Points)

BargelliniReaction Start Reagents: 2-Chlorophenol Acetone + Chloroform NaOH Inter1 Intermediate 1: Trichloromethide Anion (:CCl3⁻) Start->Inter1 Deprotonation Inter2 Intermediate 2: gem-Dichloroepoxide Inter1->Inter2 + Acetone Cyclization Reaction Nucleophilic Attack (Exothermic!) Inter2->Reaction + Phenoxide Hydrolysis Hydrolysis (-HCl, +H2O) Reaction->Hydrolysis Ring Opening Product Target: Clofibric Acid Hydrolysis->Product Acidification

Figure 1: The Bargellini reaction mechanism.[1][2][3] Note the "gem-Dichloroepoxide" node; this highly reactive intermediate is where thermal control is critical to prevent side-reactions.[1]

Common Failure Modes Table
SymptomProbable CauseMechanistic Explanation
Phenolic Odor Unreacted 2-ChlorophenolIncomplete conversion or poor extraction.[1] Phenols H-bond strongly to the product.[1]
Dark Red/Purple Color Oxidation / PolymerizationFormation of quinone methides or "rosolic acid" derivatives due to high temperature (>20°C) during addition.
Low Yield Moisture ContaminationChloroform/Acetone contained water, quenching the

intermediate before reaction.
Oily Product Ester ImpurityIf using the Williamson route with an ester, hydrolysis was incomplete.

Module 2: Troubleshooting & Optimization FAQs

Q1: My product has a persistent "medicinal" smell even after recrystallization. How do I remove the 2-chlorophenol?

A: Recrystallization alone is often insufficient because 2-chlorophenol can co-crystallize with the acid.[1] You must use a Chemically Active Extraction based on pKa differences.

  • The Science: Clofibric acid (

    
    ) is a much stronger acid than 2-chlorophenol (
    
    
    
    ).[1]
  • The Fix:

    • Dissolve the crude solid in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Do not extract with NaOH (which extracts both phenol and acid).

    • Extract with Saturated Sodium Bicarbonate (

      
      ) .
      
      • Why? Bicarbonate (

        
        ) is basic enough to deprotonate Clofibric acid (moving it to the aqueous layer) but too weak to significantly deprotonate 2-chlorophenol (keeping it in the organic layer).[1]
        
    • Discard the organic layer (contains the phenol).

    • Acidify the aqueous layer with HCl to precipitate pure Clofibric acid.

Q2: During the chloroform addition (Bargellini route), the reaction turned black and tarry. What happened?

A: You likely experienced a thermal runaway . The formation of the gem-dichloroepoxide and its subsequent ring-opening are highly exothermic.[1] If the temperature exceeds 20–25°C during addition, the reactive intermediates polymerize or oxidize into tars (quinone methides).

  • Protocol Adjustment: Chill the reactor to 0–5°C before adding chloroform. Add chloroform dropwise over 2–3 hours, ensuring the internal temperature never rises above 15°C.

Q3: I am using the Williamson Ether route (2-bromo-2-methylpropanoic acid). Why is my yield <40%?

A: This is likely due to Steric Hindrance and O-alkylation vs. C-alkylation competition .[1] The tertiary bromide is bulky.

  • Optimization: Use a polar aprotic solvent (MEK or DMF) to favor the

    
     mechanism. Ensure the base (e.g., 
    
    
    
    ) is anhydrous and finely ground. Reflux for at least 24 hours. If yield remains low, switch to the Bargellini route, which is generally more efficient for sterically hindered ethers.

Module 3: The "Self-Validating" Purification Protocol

This workflow includes "Checkpoints" where you verify purity before moving forward, preventing wasted time on downstream steps.[1]

PurificationProtocol Crude Crude Reaction Mixture (Contains Product, Phenol, Salts) Dissolve Step 1: Dissolve in Ethyl Acetate Crude->Dissolve ExtractBicarb Step 2: Extract with Sat. NaHCO3 (x3) Dissolve->ExtractBicarb OrgLayer Organic Layer (Contains 2-Chlorophenol) ExtractBicarb->OrgLayer Rejects AqLayer Aqueous Layer (Contains Clofibric Carboxylate) ExtractBicarb->AqLayer Target WashAq Step 3: Wash Aqueous with Fresh Ether (Removes trace neutrals) AqLayer->WashAq Acidify Step 4: Acidify with HCl to pH 1 (Precipitation) WashAq->Acidify Filter Step 5: Filter & Dry Acidify->Filter Check Checkpoint: Melting Point (Target: 118-119°C) Filter->Check Recryst Recrystallize (Water or Benzene) Check->Recryst Fail (<118°C) Final Pure Clofibric Acid Check->Final Pass Recryst->Final

Figure 2: The Selective Extraction Workflow. The critical separation occurs at Step 2, utilizing the pKa difference between the phenol and the acid.

Detailed Protocol Steps:
  • Solubilization: Take crude reaction residue and dissolve in Ethyl Acetate (10 mL per gram of crude).

  • Selective Extraction (The Filter): Wash the organic phase three times with saturated Sodium Bicarbonate (

    
    ).
    
    • Checkpoint: The

      
       evolution indicates the acid is reacting.
      
  • Phase Separation:

    • Organic Phase: Contains unreacted 2-chlorophenol and neutral side products.[1] Discard (proper disposal).

    • Aqueous Phase: Contains Sodium Clofibrate.

  • Polishing: Wash the aqueous phase once with fresh Ethyl Acetate to remove any trapped organic droplets.

  • Precipitation: Cool the aqueous solution to 5°C. Slowly add Concentrated HCl dropwise with stirring until pH reaches 1.0. A white precipitate should form immediately.

  • Isolation: Filter the solid. Wash with ice-cold water (Clofibric acid is sparingly soluble in cold water).[1]

  • Final Validation: Dry at 50°C under vacuum. Measure Melting Point.

    • Target:118–119°C .[4] If <115°C, recrystallize from hot water.

References

  • Gal Vagis, G. (2010). Multicomponent Bargellini Reaction. Encyclopedia MDPI. Retrieved from [Link]

  • PubChem. (n.d.).[5][6] Clofibric Acid Compound Summary (CID 2797). National Center for Biotechnology Information. Retrieved from [Link][1]

  • Bargellini, G. (1906).[7] Action of chloroform and acetone on phenols in the presence of alkali. Gazzetta Chimica Italiana, 36, 329. (Historical Context via Wikipedia). Retrieved from [Link]

  • Wermuth, C. G. (2011).[8] The Practice of Medicinal Chemistry. Academic Press. (Context on carboxylic acid purification strategies).

  • US Patent 4,058,552. (1977). Esters of 2-(4-chlorophenoxy)-2-methylpropionic acid. (Describes industrial synthesis variants).

Sources

Validation & Comparative

Comparing the efficacy of 2-(2-Chlorophenoxy)-2-methylpropanoic acid with other fibrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)—the active metabolite of the prototype drug Clofibrate—against modern fibrates. It is designed for researchers investigating PPAR-alpha agonists and lipid metabolism.[1]

Executive Summary & Molecular Identity

2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) is the bioactive moiety responsible for the lipid-lowering effects of Clofibrate. While historically significant as the first widespread hypolipidemic agent, it has largely been superseded by second- and third-generation fibrates due to potency and safety profiles.

  • Role: Prototype PPAR

    
     agonist.
    
  • Status: Reference compound in assays; clinical use restricted/discontinued in many regions due to safety signals (WHO trial data).

  • Modern Alternatives: Fenofibrate (Fenofibric acid), Bezafibrate, Gemfibrozil, Pemafibrate.

Pharmacodynamics: Potency and Selectivity

The primary differentiator between Clofibric acid and its successors is receptor affinity and selectivity . Newer fibrates achieve higher efficacy at lower concentrations and often exhibit broader or more specific PPAR interactions.

Table 1: Comparative Potency (PPAR Activation)

Data synthesized from transactivation assays (EC50 values).

CompoundActive MetabolitePPAR

EC50
Receptor SelectivityClinical Efficacy (TG Reduction)
Clofibrate Clofibric Acid ~50 - 100 µM Weak PPAR

Moderate (20-30%)
Fenofibrate Fenofibric Acid~9.5 µMHigh PPAR

High (30-50%)
Bezafibrate Bezafibrate~30.4 µMPan-PPAR (

)
Moderate-High + Glucose benefits
Gemfibrozil Gemfibrozil~50 - 150 µMModerate PPAR

High (due to dosing/PK)
Pemafibrate Pemafibrate~1.4 nMSPPARM

(Highly Selective)
High (40-50%+)

Expert Insight: Clofibric acid requires significantly higher concentrations to achieve maximal PPAR


 activation compared to Fenofibric acid. Bezafibrate's unique "Pan-PPAR" profile allows it to influence insulin sensitivity (PPAR

) and fatty acid oxidation (PPAR

) more broadly than Clofibric acid.
Mechanism of Action: The PPAR Signaling Pathway

Clofibric acid functions by heterodimerizing with RXR to bind PPREs. Below is the signaling cascade visualized to highlight the transcriptional output.

PPAR_Pathway Ligand Clofibric Acid / Fibrate PPAR PPAR-alpha Receptor Ligand->PPAR Binds Complex Ligand-PPAR-RXR Complex PPAR->Complex Heterodimerization RXR RXR Receptor RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA Transcription Gene Transcription DNA->Transcription Recruits Co-activators Outcome Increased Fatty Acid Oxidation Decreased ApoC-III Increased ApoA-I/A-II Transcription->Outcome Metabolic Shift

Figure 1: Mechanism of Action. Fibrates bind PPAR


, recruiting RXR to drive transcription of genes regulating lipid metabolism.

Safety & Drug-Drug Interactions (Critical Analysis)

The decline of Clofibric acid and Gemfibrozil in favor of Fenofibrate is largely driven by safety , specifically rhabdomyolysis risk when combined with statins.[2]

The Glucuronidation Bottleneck
  • Gemfibrozil/Clofibrate: Potently inhibit CYP2C8 and OATP1B1 .[3] More critically, Gemfibrozil inhibits the glucuronidation of statins, leading to dangerous increases in statin plasma levels.

  • Fenofibrate: Glucuronidated by different enzymes (UGT1A9/2B7) and does not significantly inhibit statin metabolism.

  • Recommendation: For combination therapy (Fibrate + Statin), Fenofibrate is the only guideline-endorsed option. Clofibric acid derivatives are generally contraindicated.

Experimental Protocols

To validate the efficacy of Clofibric acid vs. novel analogs, the following protocols are standard.

Protocol A: In Vitro PPAR Transactivation Assay (Luciferase)

Objective: Quantify the potency (EC50) of the compound.

  • Cell Line: COS-7 or HEK293 cells.

  • Plasmids:

    • Expression vector: Human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • Reporter vector: PPRE-Luciferase (Luciferase gene driven by PPRE).

    • Control: Renilla luciferase (for normalization).

  • Workflow:

    • Day 1 (Seeding): Seed cells at

      
       cells/well in 96-well plates.
      
    • Day 2 (Transfection): Transfect plasmids using lipofection reagent (e.g., Lipofectamine). Incubate 4-6 hours.

    • Day 2 (Treatment): Replace media with serum-free media containing:

      • Vehicle (DMSO < 0.1%).

      • Clofibric Acid (Titration: 1 µM – 500 µM).

      • Fenofibric Acid (Titration: 0.1 µM – 100 µM).

    • Day 3 (Lysis): After 24h, wash with PBS, add Passive Lysis Buffer.

    • Day 3 (Read): Add Luciferin substrate. Measure luminescence on a plate reader.[4][5][6]

  • Analysis: Normalize Firefly/Renilla signals. Plot Dose-Response curve to calculate EC50.

Protocol B: In Vivo Lipid Metabolism (ApoA-I Transgenic Mice)

Objective: Assess Reverse Cholesterol Transport (RCT).

  • Model: Human ApoA-I transgenic mice (hApoA-ITg).

  • Dosing: Oral gavage for 14–21 days.

    • Group 1: Vehicle.

    • Group 2: Clofibric Acid (High dose required).

    • Group 3: Fenofibrate.[1][7]

  • Endpoint:

    • Inject

      
      -cholesterol labeled macrophages intraperitoneally.[8]
      
    • Measure radioactivity in plasma (HDL fraction) and feces after 24-48h.

    • Expectation: Fenofibrate significantly enhances fecal sterol excretion compared to Clofibric acid due to superior upregulation of ABC transporters.

Workflow Visualization: Screening Pipeline

Screening_Workflow Start Compound Library (Clofibric Acid Analogs) InVitro In Vitro Screen (Luciferase Assay) Start->InVitro Filter1 EC50 < 50 µM? InVitro->Filter1 Tox Hepatotoxicity Screen (HepG2 Viability) Filter1->Tox Yes Fail Discard / Refine Filter1->Fail No InVivo In Vivo Validation (hApoA-I Mice) Tox->InVivo Low Toxicity Tox->Fail High Toxicity Success Lead Candidate InVivo->Success Improved RCT

Figure 2: Experimental Screening Workflow. A logic gate for evaluating fibrate efficacy starting from in vitro potency.

Conclusion

While Clofibric Acid established the therapeutic class, it is pharmacologically inferior to modern alternatives.

  • For Research: It remains a vital tool for comparative structural biology and historical benchmarking.

  • For Therapy: Fenofibrate offers superior potency and safety (especially with statins), while Pemafibrate represents the future of high-selectivity modulation.

References

  • Comparison of Gemfibrozil and Fenofibrate in Patients with Dyslipidemic Coronary Heart Disease. Pharmacotherapy. (2002). Link

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Int. J. Mol. Sci. (2022).[9][10] Link

  • Differential effects of gemfibrozil and fenofibrate on reverse cholesterol transport from macrophages to feces in vivo. European Journal of Pharmacology. (2010). Link

  • Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes. Biochemical Pharmacology. (1995).[11] Link

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Yakugaku Zasshi. (2018). Link

Sources

Comparative study of the herbicidal activity of Mecoprop and 2,4-D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Mecoprop (MCPP) and 2,4-D , two cornerstone phenoxy herbicides.[1] While both are Group 4 synthetic auxins, they are not interchangeable.

The Critical Distinction:

  • 2,4-D is the industry standard for general broadleaf control (e.g., Taraxacum officinale, Plantago spp.) but fails to adequately control specific recalcitrant weeds like cleavers and chickweed.

  • Mecoprop (specifically its optical isomer Mecoprop-P ) possesses a propionic acid tail that confers metabolic stability in specific weed species (Galium aparine, Stellaria media) that naturally detoxify 2,4-D.

Verdict: For broad-spectrum formulation, these agents are synergistic , not competitive. 2,4-D provides rapid knockdown of rosette-type weeds, while Mecoprop extends the spectrum to creeping and mat-forming weeds.

Mechanistic Profile & Stereochemistry[2]

Mode of Action (Group 4 Herbicides)

Both compounds act as structural mimics of Indole-3-Acetic Acid (IAA).[1] They function by binding to the TIR1/AFB receptor family, part of the SCF^TIR1 ubiquitin ligase complex. This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors , thereby releasing Auxin Response Factors (ARFs) to drive uncontrolled gene expression.

The Stereochemical Advantage of Mecoprop

A common oversight in formulation is treating Mecoprop as a generic commodity.

  • 2,4-D is achiral (Phenoxyacetic acid).

  • Mecoprop is chiral (Phenoxypropionic acid).[2]

  • Mecoprop-P: Only the (R)-(+) enantiomer is herbicidally active.[3] The (S)-isomer is inactive. Modern "Mecoprop-P" formulations utilize this optical purity to reduce environmental load by 50% while maintaining efficacy.

Signaling Pathway Visualization

The following diagram illustrates the shared pathway where lethal signaling is initiated.[1]

AuxinPath Herbicide 2,4-D / Mecoprop-P Receptor TIR1/AFB Receptor (F-box Protein) Herbicide->Receptor Binds Complex SCF-TIR1-Herbicide Complex Receptor->Complex Recruits SCF Repressor Aux/IAA Repressor (Target for Degradation) Complex->Repressor Ubiquitinates Proteasome 26S Proteasome Repressor->Proteasome Degraded by ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases inhibition GeneExp Uncontrolled Gene Expression (Ethylene production, ABA accumulation) ARF->GeneExp Activates Death Plant Death (Tissue disruption, vascular collapse) GeneExp->Death Leads to

Figure 1: The ubiquitin-proteasome pathway activated by synthetic auxins. Both 2,4-D and Mecoprop hijack this system to induce lethal growth.[1]

Comparative Efficacy Data

The following data summarizes the "Spectrum of Control." This distinction is the primary driver for selecting Mecoprop over 2,4-D in turf and cereal applications.

Target Weed SpeciesCommon Name2,4-D EfficacyMecoprop-P EfficacyPhysiological Reason
Taraxacum officinaleDandelionHigh (>90%) Moderate (60-75%)2,4-D translocates rapidly to the taproot.
Plantago majorBroadleaf PlantainHigh (>90%) ModerateSusceptible to rapid auxin overdose.
Stellaria mediaChickweedLow (<40%)High (>90%) S. media can metabolize the acetic acid tail of 2,4-D; the propionic tail of MCPP resists this degradation.
Galium aparineCleaversLow (<30%)High (>95%) Differential uptake and metabolic stability favor MCPP.
Trifolium repensWhite CloverModerate (Variable)High (>85%) MCPP provides better systemic movement in stoloniferous plants.

Key Insight: Galium aparine (Cleavers) is a critical differentiator.[4] In cereal crops, 2,4-D alone often results in "escapes" of Galium, necessitating the addition of Mecoprop.

Experimental Protocol: Dose-Response Bioassay

To validate these claims in your own facility, do not rely on visual injury ratings alone. Use a Log-Logistic Dose-Response model.

Methodology

Objective: Determine the GR50 (Growth Reduction 50%) for Stellaria media using both herbicides.

  • Plant Material: Transplant Stellaria media seedlings at the 2-4 leaf stage into 10cm pots containing a sandy loam mix.

  • Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Treatment Structure:

    • Control: Water + Surfactant only.

    • Dose Range: 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x of the labeled rate (e.g., 1x = 1.2 kg ae/ha for Mecoprop-P).

  • Application: Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa using flat-fan nozzles (e.g., TeeJet XR11002).

  • Assessment: Harvest above-ground biomass at 21 Days After Treatment (DAT). Dry at 60°C for 48 hours and weigh.

Statistical Analysis (Self-Validating Step)

Data must be fitted to a four-parameter log-logistic equation using software like R (package drc).



  • Y: Response (Dry Weight)

  • C: Lower limit (at infinite dose)

  • D: Upper limit (untreated control)

  • b: Slope of the curve

  • GR50: Dose giving 50% response

Interpretation: If the 95% Confidence Intervals (CI) of the GR50 values for Mecoprop and 2,4-D do not overlap, the difference in potency is statistically significant.

Workflow Visualization

Bioassay Seed Seedling Selection (2-4 Leaf Stage) Spray Track Sprayer Application (0x to 4x Dose) Seed->Spray Incubation Greenhouse Incubation (21 Days, 20°C/15°C) Spray->Incubation Harvest Harvest & Dry (Biomass Quantification) Incubation->Harvest Analysis Log-Logistic Regression (Calculate GR50) Harvest->Analysis

Figure 2: Standardized workflow for determining herbicidal potency (GR50).

Physicochemical & Environmental Profile[2][5]

When selecting a candidate for product development, environmental fate is as critical as efficacy.

Parameter2,4-D (Acid/Amine)Mecoprop-PImplication
Soil Half-Life (DT50) 6–10 Days (Aerobic)8–21 Days (Aerobic)Both are short-lived, reducing carryover risk.
Mobility (Koc) 20–100 (High Mobility)20–43 (High Mobility)Risk: Both are potential leachers. Do not apply on sandy soils with high water tables.
Volatility High (Ester forms) / Low (Amine)Low (Salt forms)Mecoprop is generally less prone to vapor drift than 2,4-D esters.
Water Solubility 900 mg/L (pH 7)860 mg/L (pH 7)Both require careful handling near water bodies.

Expert Note on Degradation: Mecoprop degradation in soil is enantioselective . In many soils, the (S)-enantiomer (inactive) degrades faster than the (R)-enantiomer (active). This means the herbicidal activity may persist slightly longer than total residue analysis suggests if using racemic mixtures.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. Link

  • Streibig, J. C., et al. (1993).[5] Herbicide Bioassays. CRC Press.[5] (Standard reference for log-logistic models).

  • United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Link

  • Coupland, D. (1994). Resistance to the auxin analog herbicides. Herbicide Resistance in Plants. Link

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Link

Sources

Technical Guide: In Vivo Validation of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chlorophenoxy)-2-methylpropanoic acid , commonly known as Clofibric Acid (CA) , is the active metabolite of the first-generation fibrate, Clofibrate. While newer generation fibrates (e.g., Fenofibrate) have largely superseded it in clinical practice due to superior potency and safety profiles, CA remains a critical reference standard in pharmacological research for validating Peroxisome Proliferator-Activated Receptor alpha (PPAR


) activity.

This guide outlines the mechanistic basis, comparative performance, and rigorous in vivo validation protocols for quantifying CA-mediated triglyceride (TG) reduction.

Part 1: Mechanistic Foundation

To validate CA efficacy, one must confirm its specific action on the PPAR


 nuclear receptor. CA acts as a ligand for PPAR

, a transcription factor that regulates lipid metabolism.

Mechanism of Action:

  • Activation: CA binds to the Ligand Binding Domain (LBD) of PPAR

    
    .
    
  • Heterodimerization: The activated PPAR

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • DNA Binding: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]

  • Transcriptional Shift:

    • Upregulation: Lipoprotein Lipase (LPL), Apolipoprotein A-I/A-II.[1]

    • Downregulation: Apolipoprotein C-III (an inhibitor of LPL).

  • Physiological Outcome: Enhanced hydrolysis of VLDL triglycerides and increased fatty acid oxidation (

    
    -oxidation).
    
Diagram 1: PPAR Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Clofibric Acid.

PPAR_Pathway cluster_genes Target Gene Modulation CA Clofibric Acid (Ligand) PPAR PPARα Receptor (Cytosol/Nucleus) CA->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) on DNA Complex->DNA Binds PPRE LPL LPL (Lipoprotein Lipase) UPREGULATED DNA->LPL Transcription ApoC ApoC-III DOWNREGULATED DNA->ApoC Repression BetaOx β-Oxidation Enzymes UPREGULATED DNA->BetaOx Transcription Outcome Reduced Serum Triglycerides (Enhanced VLDL Clearance) LPL->Outcome Hydrolysis of TG ApoC->Outcome Relief of LPL Inhibition BetaOx->Outcome FA Utilization

Caption: Molecular mechanism of Clofibric Acid. Ligand binding triggers transcriptional changes promoting TG clearance.[1]

Part 2: Comparative Efficacy Analysis

When designing validation studies, it is essential to benchmark CA against modern alternatives. CA is less potent than Fenofibrate and induces significant hepatomegaly in rodents (peroxisome proliferation), a confounding variable in toxicity studies.

Table 1: Comparative Performance of Fibrates in Rodent Models
FeatureClofibric Acid (Reference)Fenofibrate (Standard)Gemfibrozil (Alternative)
Chemical Nature Active MetabolitePro-drug (Ester)Non-halogenated Fibrate
Rodent Potency Low (Requires high dose)High (10x more potent than CA)Moderate
Typical Rodent Dose 100–300 mg/kg/day10–30 mg/kg/day30–100 mg/kg/day
TG Reduction Efficacy ~30–40%~40–50%~30–45%
Hepatomegaly (Rodent) Severe (++++)Moderate (++)Moderate (++)
Half-Life (Rat) ~4–6 hours~20 hours (as Fenofibric Acid)~1.5 hours
Primary Use Case Mechanistic Probe / Historical ControlClinical Gold Standard / High EfficacySpecific Drug-Interaction Studies

Expert Insight: While Fenofibrate is the clinical choice, Clofibric Acid is often used in in vitro assays because it does not require esterase cleavage to become active. However, for in vivo work, the high dosage required for CA can lead to non-specific toxicity.

Part 3: In Vivo Validation Protocol

This protocol describes a rigorous method to validate the TG-lowering effect of CA in mice.

Experimental Design
  • Model: C57BL/6J Mice (Wild Type).

  • Control Model (Specificity): PPAR

    
     Knockout (-/-) mice. Crucial for proving the effect is PPAR
    
    
    
    -dependent.
  • Induction: High-Fructose Diet (60%) or Western Diet for 2 weeks to induce hypertriglyceridemia prior to treatment.

Dosing Regimen
  • Preparation: Suspend Clofibric Acid in 0.5% Carboxymethylcellulose (CMC) or administer via diet admixture (0.1% w/w).

  • Dosage: 200 mg/kg body weight via oral gavage (daily).

  • Duration: 7–14 days.

Workflow Diagram

The following flowchart details the critical steps from acclimatization to data analysis.

Protocol_Workflow cluster_phase1 Phase 1: Induction cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Analysis Step1 Acclimatization (7 Days) Step2 Hypertriglyceridemia Induction (High Fructose Diet) Step1->Step2 Step3 Stratification (Randomize by Body Wt) Step2->Step3 Step4 Daily Dosing (CA 200mg/kg vs Vehicle) Step3->Step4 Step5 Fasting (4-6 Hours) Step4->Step5 Step6 Blood Collection (Retro-orbital/Tail Vein) Step5->Step6 Step7 Enzymatic Assay (GPO-Trinder Method) Step6->Step7

Caption: Experimental workflow for in vivo validation of Clofibric Acid efficacy.

Analytical Methodology (Triglyceride Quantification)

Why Fasting Matters: Mice must be fasted for 4–6 hours prior to blood collection to clear chylomicrons derived from recent food intake. Non-fasted samples measure dietary fat absorption rather than endogenous VLDL regulation.

Step-by-Step Assay Protocol:

  • Sample Prep: Collect blood into non-heparinized tubes (serum) or EDTA tubes (plasma). Centrifuge at 2000 x g for 15 min at 4°C.

  • Reagent: Use a standard Colorimetric GPO-Trinder Enzymatic Kit.

    • Reaction: Triglycerides

      
       Glycerol + Fatty Acids (via Lipase).[2]
      
    • Oxidation: Glycerol

      
       Glycerol-3-P 
      
      
      
      
      
      .[2]
    • Detection:

      
       + 4-AAP + Phenol 
      
      
      
      Quinoneimine dye (Red).
  • Measurement:

    • Pipette 10

      
      L of sample/standard into a 96-well plate.
      
    • Add 190

      
      L of working reagent.
      
    • Incubate at 37°C for 10 minutes.

    • Read Absorbance at 500–550 nm.

  • Calculation:

    
    
    

Part 4: Critical Interpretation & Limitations

The Hepatomegaly Confound

In rodents, CA causes massive peroxisome proliferation, leading to a 2–3x increase in liver weight (hepatomegaly).

  • Implication: When normalizing data (e.g., "liver TG per gram of tissue"), this swelling can artificially dilute values. Always report Total Liver TG (mg/organ) alongside concentration (mg/g).

  • Relevance: This effect is species-specific to rodents and does not occur significantly in humans, which is why fibrates are safe for human use despite this rodent toxicity.

Interpretation of Null Results

If CA fails to lower TGs:

  • Check the Diet: In standard chow-fed lean mice, baseline TGs are already low (~60-80 mg/dL). Fibrates show minimal effect unless TGs are elevated (e.g., >150 mg/dL) via diet or genetics (e.g., ob/ob mice).

  • Check the Genotype: Confirm the mice are not PPAR

    
     null.
    

References

  • Fruchart, J. C., et al. (1999). "The mechanism of action of fibrates." Atherosclerosis.

  • Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation.

  • Yoon, M. (2009). "The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions." Pharmacological Research.

  • Wako Diagnostics. (n.d.). "NEFA and Triglyceride Quantification Protocols (GPO-Trinder Method)." Wako Chemicals.[3]

  • Gonzalez, F. J., & Shah, Y. M. (2008). "PPARalpha: mechanism of species differences and hepatocarcinogenesis of peroxisome proliferators." Toxicology.

Sources

Technical Comparison: Synthesis Routes for 2-(2-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of the two dominant synthesis routes for 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid), the active metabolite of the lipid-lowering agent Clofibrate.

For researchers and process chemists, the choice between these routes represents a classic trade-off between atom economy/cost and purity/yield precision :

  • Route A (Bargellini Reaction): A multicomponent, one-pot reaction utilizing commodity chemicals (acetone, chloroform).[1] It is chemically elegant and cost-effective for bulk synthesis but suffers from lower yields and significant exothermic safety risks.

  • Route B (SN2 Alkylation): A stepwise precision synthesis using ethyl 2-bromoisobutyrate. It offers superior yields (>90%) and cleaner impurity profiles, making it the preferred route for pharmaceutical reference standards and late-stage lab optimization, despite higher reagent costs.

Route A: The Bargellini Reaction (Industrial Standard)

Mechanistic Insight

The Bargellini reaction is a multicomponent condensation discovered in 1906.[2] It is chemically distinct because it generates a highly reactive gem-dichloroepoxide intermediate in situ from the interaction of acetone and chloroform under basic conditions.

Key Mechanistic Steps:

  • Carbene/Anion Generation: Strong base (KOH/NaOH) deprotonates chloroform to form the trichloromethide anion (

    
    ).[2]
    
  • Addition: The anion attacks the ketone (acetone) to form a trichloromethyl alkoxide (chlorethone equivalent).[2]

  • Epoxidation: Intramolecular displacement of a chloride ion forms the critical gem-dichloroepoxide intermediate.

  • Nucleophilic Attack: The 2-chlorophenoxide anion attacks the epoxide, leading to ring opening and subsequent hydrolysis to the carboxylic acid.

Process Workflow Visualization

The following diagram illustrates the cascade mechanism essential for understanding the impurity profile (e.g., mesityl oxide formation from acetone self-condensation).

BargelliniMechanism Chloroform Chloroform (CHCl3) CCl3 Trichloromethide Anion (CCl3-) Chloroform->CCl3 Deprotonation Base NaOH/KOH Base->CCl3 Acetone Acetone Alkoxide Trichloromethyl Alkoxide Acetone->Alkoxide Phenol 2-Chlorophenol Epoxide Gem-Dichloroepoxide (Intermediate) Phenol->Epoxide Nucleophilic Attack CCl3->Alkoxide + Acetone Alkoxide->Epoxide - Cl (Cyclization) AcylCl Acyl Chloride Intermediate Epoxide->AcylCl Ring Opening Product Clofibric Acid AcylCl->Product Hydrolysis

Figure 1: The Bargellini reaction cascade.[1] Note the critical 'Gem-Dichloroepoxide' node, which acts as the electrophilic gateway for the phenol.

Experimental Protocol (Optimized Phase Transfer)

Standard protocols often suffer from run-away exotherms. This modified protocol uses Phase Transfer Catalysis (PTC) for better thermal control.

  • Reagents: 2-Chlorophenol (1.0 eq), Acetone (3.0 eq), Chloroform (1.5 eq), NaOH (4.0 eq, pulverized), TEBA (Triethylbenzylammonium chloride, 1 mol%).

  • Procedure:

    • Setup: Equip a 3-neck flask with a reflux condenser, mechanical stirrer, and dropping funnel. Inert atmosphere (

      
      ) is recommended.
      
    • Mixing: Charge 2-chlorophenol and acetone. Add TEBA catalyst.

    • Base Addition: Add pulverized NaOH slowly at 0°C. The mixture will become thick.

    • Chloroform Addition (Critical): Add chloroform dropwise over 2 hours. CAUTION: The reaction is highly exothermic. Maintain internal temperature <15°C during addition to prevent chloroform evaporation and carbene polymerization.

    • Reflux: Once addition is complete, allow to warm to room temperature, then reflux gently for 4–6 hours.

    • Workup: Evaporate excess acetone/chloroform. Dissolve residue in water. Acidify with HCl to pH 1–2. The crude acid precipitates as a solid or oil.

    • Purification: Recrystallize from hot water or toluene.

Route B: Stepwise SN2 Alkylation (Precision Lab Route)

Mechanistic Insight

This route relies on a classical Williamson Ether synthesis approach but utilizes a specialized electrophile: ethyl 2-bromoisobutyrate .

  • Challenge: The electrophile is a tertiary bromide, which typically favors elimination (E2) over substitution (SN2).

  • Solution: Using a polar aprotic solvent (DMF or MEK) and a carbonate base favors the nucleophilic attack of the phenoxide on the sterically hindered tertiary carbon.

Process Workflow Visualization

SN2Alkylation cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis Phenol 2-Chlorophenol Ester Ethyl Clofibrate (Intermediate) Phenol->Ester Deprotonation BromoEster Ethyl 2-bromoisobutyrate BromoEster->Ester SN2 Attack Base K2CO3 / DMF Base->Ester FinalAcid Clofibric Acid (Target) Ester->FinalAcid Saponification HydrolysisBase NaOH / EtOH HydrolysisBase->FinalAcid

Figure 2: Two-stage synthesis involving the isolation of Ethyl Clofibrate followed by saponification.

Experimental Protocol (High Yield Variant)

Based on patent literature optimizing for yield >90%. [1, 2]

  • Reagents: 2-Chlorophenol (1.0 eq), Ethyl 2-bromoisobutyrate (1.2 eq),

    
     (2.0 eq), DMF (5 vol).
    
  • Procedure:

    • Step 1 (Alkylation): Dissolve 2-chlorophenol in DMF. Add

      
      . Stir at room temperature for 30 mins to generate the phenoxide.
      
    • Addition: Add ethyl 2-bromoisobutyrate dropwise.

    • Heating: Heat to 70–80°C for 5–8 hours. (Monitoring: TLC shows disappearance of phenol).

    • Intermediate Workup: Dilute with water, extract with Ethyl Acetate.[3] Wash organic layer with brine.[3] Evaporate to obtain Ethyl Clofibrate (Oil). Note: This intermediate can be distilled for ultra-high purity.

    • Step 2 (Hydrolysis): Dissolve the ester in Ethanol/Water (1:1). Add NaOH (2.0 eq). Reflux for 2 hours.

    • Isolation: Acidify with HCl. Filter the white crystalline precipitate.

Head-to-Head Comparison

The following table summarizes experimental data derived from comparative literature and patent analysis.

FeatureRoute A: Bargellini (One-Pot)Route B: SN2 Alkylation (Stepwise)
Typical Yield 40% – 60% [3]85% – 96% [1]
Atom Economy High (Uses commodity solvents as reagents)Low (Loss of Br, Ethanol leaving group)
Purity Profile Moderate (Requires recrystallization; Mesityl oxide byproducts)High (Ester intermediate can be distilled)
Reagent Cost Low (Acetone, Chloroform are cheap)High (Ethyl 2-bromoisobutyrate is costly)
Safety Profile Poor (Exothermic carbene chemistry; Chloroform toxicity)Good (Standard handling; DMF exposure is main risk)
Scalability Difficult (Heat transfer limits on scale-up)Excellent (Linear scale-up)

Expert Commentary & Recommendation

When to use Route A (Bargellini): Use this route if you are producing commoditized quantities where raw material cost is the primary driver and you have access to reactors with high heat-exchange capacity to manage the chloroform addition exotherm. The "Bargellini epoxide" mechanism is elegant but prone to side reactions (polymerization) if temperature is not strictly controlled (<15°C during addition).

When to use Route B (SN2 Alkylation): This is the gold standard for drug development and research . If you need 5g to 100g of high-purity material for biological assays (e.g., PPAR


 activation studies), do not use the Bargellini route. The cost of ethyl 2-bromoisobutyrate is negligible at this scale compared to the time saved in purification. The stepwise nature allows you to purify the ester intermediate, ensuring the final acid is free of phenolic contaminants.
References
  • ChemicalBook. (2019). Synthesis of Clofibrate and Ethyl 2-bromoisobutyrate yield data. (Patent CN110372638). Retrieved from

  • Google Patents. (2004). Method for preparing alkyl 2-bromoalkanoates. WO2004052818A1. Retrieved from

  • Grokipedia. (n.d.). Bargellini Reaction Mechanism and History. Retrieved from

  • National Institutes of Health (NIH). (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Retrieved from

Sources

A Head-to-Head Comparison for the Comprehensive Validation of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid as a PPARα Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist activity of the novel compound, 2-(2-Chlorophenoxy)-2-methylpropanoic acid. Researchers, scientists, and drug development professionals will find detailed, side-by-side comparisons with established PPARα agonists, fenofibrate and WY-14643, complete with the scientific rationale behind the experimental design and in-depth protocols.

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[1] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, making it a key therapeutic target for metabolic disorders like dyslipidemia.[4][5] Therefore, the rigorous validation of new PPARα agonists is paramount for the development of novel therapeutics.[6]

This guide will focus on a multi-tiered approach to validation, encompassing a primary functional assay to determine potency and efficacy, followed by a secondary assay to confirm the downstream transcriptional effects on well-characterized PPARα target genes.

The PPARα Signaling Pathway: A Visual Overview

Activation of PPARα by an agonist initiates a cascade of molecular events culminating in the regulation of target gene expression. The following diagram illustrates this critical signaling pathway.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 2-(2-Chlorophenoxy)-2-methylpropanoic acid) PPARa PPARα Agonist->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1A, ACO, PDK4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins involved in Fatty Acid Metabolism mRNA->Protein Translation

Caption: The PPARα signaling pathway, from agonist binding to target gene transcription.

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a potential PPARα agonist requires a systematic and multi-faceted experimental approach. The following workflow outlines the key stages of this process, from initial functional screening to the confirmation of downstream biological effects.

Experimental_Workflow cluster_primary Primary Validation: Functional Activity cluster_secondary Secondary Validation: Target Gene Expression cluster_comparison Comparative Analysis luciferase Dual-Luciferase Reporter Assay (Potency & Efficacy) data_luciferase EC50 & % Max Activation Data luciferase->data_luciferase data_qpcr Fold Change in Gene Expression cell_culture Cell Culture & Treatment rna_extraction RNA Extraction cell_culture->rna_extraction qpcr Quantitative PCR (qPCR) rna_extraction->qpcr qpcr->data_qpcr test_compound 2-(2-Chlorophenoxy)- 2-methylpropanoic acid test_compound->luciferase test_compound->cell_culture positive_controls Positive Controls: - Fenofibrate - WY-14643 positive_controls->luciferase positive_controls->cell_culture

Caption: Experimental workflow for validating PPARα agonist activity.

I. Primary Validation: Dual-Luciferase Reporter Assay

The cornerstone of validating a novel PPARα agonist is a cell-based reporter assay.[2] This experiment provides quantitative data on the compound's potency (EC50) and efficacy (maximal activation) in a controlled in vitro system.[6]

A. Rationale and Experimental Design

This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).[2] When a PPARα agonist activates the receptor, the PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase.[2] The resulting luminescence is directly proportional to the level of PPARα activation.

To ensure the specificity of the observed effects, a stable cell line expressing human PPARα is recommended.[7][8][9] A co-transfected plasmid expressing Renilla luciferase serves as an internal control for normalization of transfection efficiency and cell viability.

B. Comparative Compounds
  • Test Compound: 2-(2-Chlorophenoxy)-2-methylpropanoic acid

  • Positive Control 1 (Fibrate): Fenofibrate, a well-characterized PPARα agonist used clinically to treat dyslipidemia.[10][11][12]

  • Positive Control 2 (Non-fibrate): WY-14643 (Pirinixic acid), a potent and selective PPARα agonist commonly used in research.[13][14][15][16][17]

  • Vehicle Control: DMSO (Dimethyl sulfoxide)

C. Detailed Experimental Protocol
  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well.

    • Co-transfect the cells with a PPRE-luciferase reporter plasmid, a human PPARα expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound and positive controls.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Calculate the EC50 (half-maximal effective concentration) and the maximal activation (as a percentage of the response to a saturating concentration of WY-14643) for each compound using a non-linear regression curve fit (e.g., sigmoidal dose-response).

D. Expected Data and Comparative Analysis

The following table presents a hypothetical but realistic dataset to illustrate the expected outcomes of the dual-luciferase reporter assay.

CompoundEC50 (µM)Maximal Activation (% of WY-14643)
2-(2-Chlorophenoxy)-2-methylpropanoic acid8.595%
Fenofibrate15.288%
WY-146431.8100%

II. Secondary Validation: Quantitative PCR (qPCR) for Target Gene Expression

To confirm that the activation of PPARα by 2-(2-Chlorophenoxy)-2-methylpropanoic acid translates into the regulation of downstream biological pathways, we will quantify the mRNA expression of well-established PPARα target genes.[6]

A. Rationale and Experimental Design

This assay measures the change in the transcription levels of genes known to be upregulated by PPARα activation. An increase in the mRNA levels of these target genes in response to compound treatment provides strong evidence of its on-target activity.[2] We will use a human hepatoma cell line, such as HepG2, which endogenously expresses PPARα and its target genes.

B. Target Genes
  • Carnitine Palmitoyltransferase 1A (CPT1A): The rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway.[18][19][20][21]

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.

  • Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby promoting a shift from glucose to fatty acid utilization.[2][22][23][24]

C. Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound, positive controls, or vehicle at a concentration equivalent to their respective EC50 values determined in the luciferase assay for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers for CPT1A, ACOX1, PDK4, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression for each target gene in the compound-treated samples compared to the vehicle-treated samples using the ΔΔCt method.

D. Expected Data and Comparative Analysis

The following table presents a hypothetical but realistic dataset to illustrate the expected outcomes of the qPCR analysis.

Compound (at EC50)CPT1A (Fold Change)ACOX1 (Fold Change)PDK4 (Fold Change)
2-(2-Chlorophenoxy)-2-methylpropanoic acid4.23.85.5
Fenofibrate3.53.14.8
WY-146435.85.27.1

III. Trustworthiness and Self-Validating Systems

The experimental design outlined in this guide incorporates several features to ensure the trustworthiness and validity of the results:

  • Orthogonal Assays: The use of two distinct assays (a functional reporter assay and a target gene expression assay) provides independent lines of evidence for the compound's PPARα agonist activity.

  • Positive and Vehicle Controls: The inclusion of well-characterized positive controls (fenofibrate and WY-14643) and a vehicle control is essential for establishing a baseline and a maximal response, allowing for the accurate interpretation of the test compound's activity.

  • Dose-Response Analysis: The generation of a full dose-response curve in the primary assay allows for the determination of key pharmacological parameters (EC50 and maximal efficacy), providing a more comprehensive understanding of the compound's activity profile than a single-point measurement.

  • Normalization: The use of an internal control (Renilla luciferase) in the primary assay and a housekeeping gene in the secondary assay minimizes experimental variability and ensures that the observed effects are not due to artifacts such as differences in cell number or transfection efficiency.

By adhering to this rigorous, multi-faceted validation workflow, researchers can confidently and accurately characterize the PPARα agonist activity of 2-(2-Chlorophenoxy)-2-methylpropanoic acid and other novel compounds, paving the way for the development of next-generation therapeutics for metabolic diseases.

References

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents. (n.d.).
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). International Journal of Molecular Sciences, 25(19), 10894. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2513–2527. [Link]

  • Examining the safety of PPAR agonists: Current trends and future prospects. (2012). Expert Opinion on Drug Safety, 11(4), 585–597. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2022). Environmental Health Perspectives, 130(8), 087002. [Link]

  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (2023). Frontiers in Pharmacology, 14, 1142583. [Link]

  • Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver. (2006). Liver International, 26(5), 613–620. [Link]

  • Human PPARα Reporter Assay Kit. (n.d.). INDIGO Biosciences. Retrieved January 30, 2026, from [Link]

  • Up-regulation of pyruvate dehydrogenase kinase isoform 4 (PDK4) protein expression in oxidative skeletal muscle does not require the obligatory participation of peroxisome-proliferator-activated receptor alpha (PPARalpha). (2006). The Biochemical Journal, 393(Pt 2), 523–531. [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. (2011). PPAR Research, 2011, 584059. [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. (2004). Journal of Medicinal Chemistry, 47(21), 5028–5040. [Link]

  • The Role of CPT1A in Fatty Acid Metabolism and Its Implications in Metabolic Disorders. (2025). ResearchGate. Retrieved from [Link]

  • WY-14643, a Selective Agonist of Peroxisome Proliferator-Activated receptor-α, Ameliorates Lipopolysaccharide-Induced Depressive-Like Behaviors by Preventing Neuroinflammation and Oxido-Nitrosative Stress in Mice. (2016). Neuroscience, 339, 22–33. [Link]

  • PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved January 30, 2026, from [Link]

  • Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. (2005). BMC Genomics, 6, 141. [Link]

  • Transcriptional Regulation of Pyruvate Dehydrogenase Kinase. (2012). Diabetes & Metabolism Journal, 36(5), 328–335. [Link]

  • Ultra Sensitive PPARα Luciferase Reporter HEK293 Stable Cell Line (2 vials). (n.d.). Signosis. Retrieved January 30, 2026, from [Link]

  • Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice. (2025). ResearchGate. Retrieved from [Link]

  • CA1231347A - Process for the preparation of 2-chloropropionic acid - Google Patents. (n.d.).
  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. (2012). PLoS ONE, 7(12), e50816. [Link]

  • CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. (2020). Endocrinology, 161(2), bqaa008. [Link]

  • Diverging regulation of pyruvate dehydrogenase kinase isoform gene expression in cultured human muscle cells. (2005). The Journal of Endocrinology, 186(2), 379–389. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). Molecules, 29(20), 4873. [Link]

  • The Physiological and Pathological Role of Acyl-CoA Oxidation. (2022). International Journal of Molecular Sciences, 23(16), 9316. [Link]

  • PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). (n.d.). OriGene Technologies. Retrieved January 30, 2026, from [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). Marine Drugs, 21(2), 90. [Link]

  • Clofibric Acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • PPARα, δ and FOXO1 Gene Silencing Overturns Palmitate-Induced Inhibition of Pyruvate Oxidation Differentially in C2C12 Myotubes. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (2019). Biological and Pharmaceutical Bulletin, 42(9), 1541–1546. [Link]

  • Role of PPARα in Hepatic Carbohydrate Metabolism. (2011). PPAR Research, 2011, 982765. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma. (2022). Cell Death & Disease, 13(1), 85. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). Oncotarget, 8(10), 16209–16222. [Link]

  • Fenofibrate, a PPARα agonist, reduces hepatic fat accumulation through the upregulation of TFEB-mediated lipophagy. (2021). Metabolism, 120, 154798. [Link]

  • WY 14643, a potent exogenous PPAR-alpha ligand, reduces intestinal injury associated with splanchnic artery occlusion shock. (2001). Shock, 16(3), 223–228. [Link]

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Comparative transcriptomics of cells treated with Clofibric acid versus other PPAR agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the transcriptomic profiles elicited by Clofibric Acid (CFA) —the active metabolite of the first-generation fibrate Clofibrate—versus potent next-generation PPAR agonists (e.g., Fenofibrate, Wy-14,643, and Bezafibrate).

While Clofibric Acid established the therapeutic potential of PPAR


 modulation, transcriptomic analysis reveals it acts as a low-affinity, low-specificity agonist . In contrast, modern agonists exhibit distinct gene signatures characterized by:
  • Magnitude: Significantly higher fold-induction of

    
    -oxidation genes (Acox1, Cyp4a family) by Wy-14,643 and Fenofibrate.
    
  • Specificity: Broader "pan-PPAR" activity in Bezafibrate versus the highly specific PPAR

    
     activation of Wy-14,643.
    
  • Toxicogenomics: Differential activation of oxidative stress and cell proliferation markers, relevant for species-specific hepatotoxicity assessments.

Mechanistic Foundation: The PPAR Signaling Axis

To interpret transcriptomic data, one must understand the upstream signaling architecture. All fibrates function as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


), a nuclear receptor that governs lipid homeostasis.[1]
Mechanism of Action

Upon ligand binding, PPAR


 undergoes a conformational change, shedding corepressors (e.g., NCoR) and recruiting coactivators (e.g., PGC-1

). It obligately heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]

Key Differentiator: Clofibric acid requires millimolar concentrations to achieve transcriptional activation comparable to micromolar concentrations of Wy-14,643, indicating significantly lower ligand-binding affinity.

Visualization: PPAR Activation Pathway

The following diagram illustrates the differential activation potential and downstream gene targets.

PPAR_Signaling cluster_ligands Ligand Potency Gradient cluster_outputs Transcriptional Outputs (Gene Signatures) Wy14643 Wy-14,643 (High Affinity / Specific) PPAR_RXR PPARα : RXR Heterodimer Wy14643->PPAR_RXR Strong Activation Fenofibrate Fenofibric Acid (High Affinity / Clinical) Fenofibrate->PPAR_RXR Strong Activation CFA Clofibric Acid (Low Affinity / Prototype) CFA->PPAR_RXR Weak Activation PPRE PPRE Binding Site (Promoter Region) PPAR_RXR->PPRE Translocation & Binding BetaOx β-Oxidation (Acox1, Cpt1a) PPRE->BetaOx OmegaOx ω-Oxidation (Cyp4a10, Cyp4a14) PPRE->OmegaOx LipidTransport Lipid Transport (Fabp1, Slc27a1) PPRE->LipidTransport Inflammation Anti-Inflammatory (Fibrinogen, CRP repression) PPRE->Inflammation Transrepression

Figure 1: Comparative activation of the PPAR


 signaling axis. Note the differential input strength (ligand affinity) translating to variable transcriptional magnitudes.

Comparative Transcriptomic Profile

The following data synthesis highlights the fold-change differences typically observed in rodent hepatocytes (e.g., primary rat hepatocytes or liver tissue) after 24-hour treatment. Note that human hepatocytes show a blunted response to peroxisome proliferation genes (Acox1, Cyp4a) due to species-specific PPRE functionality.

Table 1: Representative Gene Expression Signatures (Rodent Model)
Gene CategoryTarget GeneFunctionClofibric Acid (CFA)FenofibrateWy-14,643
Peroxisomal

-Oxidation
Acox1Rate-limiting enzyme+ (2-4x)++ (5-8x)+++ (10-15x)
EhhadhBifunctional enzyme+ ++ +++
Microsomal

-Oxidation
Cyp4a10Fatty acid hydroxylation++ (5-10x)+++ (20-50x)++++ (>50x)
Mitochondrial

-Oxidation
Cpt1aCarnitine transporter+ ++ ++
Lipid Transport Fabp1Fatty acid binding+ ++ ++
Lipoprotein Metabolism ApoA1HDL component+ + +
Cell Cycle / Proliferation Cdk4Cell cycle progression+/- + ++

Key Insights:

  • The "Cyp4a" Gap: The most striking difference is often in the Cyp4a family. Wy-14,643 induces these genes massively (often >50-fold), serving as a hallmark of potent peroxisome proliferation. CFA induces them, but significantly less so.

  • Anti-Inflammatory Action: Fenofibrate and Wy-14,643 show stronger downregulation of acute-phase response genes (e.g., Fgg, Fgb) compared to CFA, mediated via transrepression of NF-

    
    B.
    
  • Specificity: Bezafibrate (not shown in table) would show unique upregulation of PPAR

    
     and PPAR
    
    
    
    targets (e.g., Pdk4, Cd36), which are absent in the CFA profile.

Experimental Protocols

To generate high-quality comparative data, the experimental design must account for the lower potency of CFA. A direct molar comparison (e.g., 10


M vs 10 

M) will often yield false negatives for CFA.
Workflow: Comparative RNA-Seq

Objective: Profile differential gene expression (DEG) between CFA and Fenofibrate treated HepG2 cells.

Step 1: Cell Culture & Treatment[2]
  • Cell Line: HepG2 (Human) or Primary Mouse Hepatocytes (for toxicogenomics).

    • Note: HepG2 cells express lower levels of PPAR

      
      . For robust results, consider transfecting with human PPAR
      
      
      
      or using HepaRG cells.
  • Dose Selection (Critical):

    • Clofibric Acid: 500

      
      M – 1 mM (Due to low affinity).
      
    • Fenofibric Acid: 50

      
      M – 100 
      
      
      
      M.
    • Wy-14,643: 10

      
      M – 50 
      
      
      
      M.
    • Control: Vehicle (0.1% DMSO).

  • Duration: 24 hours for steady-state mRNA; 6 hours for immediate early genes.

Step 2: RNA Extraction & QC
  • Lysis: Trizol reagent followed by column purification (e.g., RNeasy) to remove phenol carryover.

  • QC: Agilent Bioanalyzer. RIN > 8.0 is mandatory.

Step 3: Library Prep & Sequencing
  • Selection: Poly(A) enrichment (mRNA focus).

  • Depth: >20 million reads per sample (Paired-end 100bp or 150bp).

  • Replicates: Minimum n=3 biological replicates.

Step 4: Bioinformatics Pipeline
  • Alignment: STAR or HISAT2 to reference genome (hg38 or mm10).

  • Quantification: featureCounts or Salmon.

  • DEG Analysis: DESeq2 or edgeR.

    • Threshold: FDR < 0.05, |log2FC| > 1.

  • Pathway Analysis: GSEA (Gene Set Enrichment Analysis) focusing on KEGG "PPAR Signaling Pathway" and "Fatty Acid Metabolism".

Visualization: Experimental Workflow

RNA_Workflow cluster_prep Sample Preparation cluster_seq Sequencing & Analysis Cells Hepatocytes (HepG2/Primary) Treat Treatment (24h) CFA (1mM) vs Feno (50µM) Cells->Treat RNA RNA Extraction (RIN > 8.0) Treat->RNA Lib Library Prep Poly(A) Selection RNA->Lib Seq NGS Sequencing PE150, >20M reads Lib->Seq Bioinf DEG Analysis (DESeq2) Seq->Bioinf

Figure 2: Step-by-step workflow for comparative transcriptomics of PPAR agonists.

References

  • Pyper, S. R., et al. (2010). "PPARalpha: energy combustion, hypolipidemia, inflammation and cancer." Nuclear Receptor Signaling. Link

  • Rakhshandehroo, M., et al. (2010). "Comparative analysis of gene regulation by the transcription factor PPARalpha between mouse and human." PLoS One. Link

  • Corton, J. C., et al. (2014). "Mode of action analysis and human relevance of liver tumors induced by PPARalpha activation." Archives of Toxicology. Link

  • Open TG-GATEs. "Toxicogenomics Project-Genomics Assisted Toxicity Evaluation System." (Database for comparative toxicogenomics of Clofibric Acid vs other compounds). Link

  • Kersten, S., & Stienstra, R. (2017). "The role and regulation of the peroxisome proliferator activated receptor alpha in human liver." Biochimie. Link

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Efficacy of 2-(2-Chlorophenoxy)-2-methylpropanoic acid versus newer generation herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Phenoxypropionic Acid Herbicides Versus Newer Generation Alternatives

Abstract

The introduction of synthetic auxin herbicides, such as those in the phenoxypropionic acid class, marked a revolutionary step in selective weed control. This guide provides a detailed comparative analysis of the efficacy of a representative compound, 2-(2-Chlorophenoxy)-2-methylpropanoic acid (related to Mecoprop), against several classes of newer generation herbicides. We will delve into the distinct mechanisms of action, spectrum of control, and the critical issue of herbicide resistance. This document is intended for researchers and professionals in agricultural science and drug development, providing the technical grounding and experimental frameworks necessary to evaluate and contextualize the performance of these vital agricultural tools. We will explore the biochemical pathways targeted by synthetic auxins, Acetolactate Synthase (ALS) inhibitors, Protoporphyrinogen Oxidase (PPO) inhibitors, and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) inhibitors, supported by detailed experimental protocols for robust efficacy assessment.

The Legacy of Synthetic Auxins: Phenoxypropionic Acids

The phenoxyalkanoic acid herbicides, including compounds like 2,4-D and Mecoprop (MCPP), were among the first selective organic herbicides developed, fundamentally changing agricultural productivity.[1][2] These compounds are classified as synthetic auxins (WSSA Group 4), which function by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[3][4]

Mechanism of Action:

Natural auxins regulate plant growth and development. Synthetic auxins, however, are not easily metabolized by susceptible plants, leading to an overload of the hormonal signaling pathway. This induces rapid, uncontrolled, and disorganized cell division and elongation, ultimately causing vascular tissue collapse, epinasty, and plant death.[1][5] The core of this mechanism involves the herbicide binding to auxin receptor proteins, such as TIR1/AFB, which then targets Aux/IAA repressor proteins for degradation.[3] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to the lethal overdose effect.[5]

Synthetic_Auxin_MoA cluster_cell Plant Cell SA Synthetic Auxin (e.g., Mecoprop) Receptor TIR1/AFB Receptor Complex SA->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Cell Division Genes->Growth

Caption: Mechanism of action for synthetic auxin herbicides (WSSA Group 4).

Historically, these herbicides have been highly effective for controlling broadleaf weeds in grass crops like corn and cereals.[6] However, their long-term and widespread use has led to the evolution of resistant weed populations, necessitating the development of herbicides with alternative modes of action.[3]

Newer Generation Herbicides: Diversifying the Attack

To combat resistance and broaden the spectrum of controllable weeds, newer generations of herbicides have been developed, each targeting a different essential plant process.

Key Classes of Newer Herbicides:

  • Acetolactate Synthase (ALS) Inhibitors (WSSA Group 2): This class, which includes sulfonylureas and imidazolinones, is highly potent at low concentrations.[7] They work by inhibiting the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[8][9] Without these essential building blocks for protein synthesis, cell division and plant growth cease.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors (WSSA Group 14): These herbicides act by inhibiting the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathway.[10][11] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen radicals. These radicals cause rapid peroxidation of lipids, destroying cell membrane integrity and leading to swift cell death and tissue necrosis.[12][13]

  • 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) Inhibitors (WSSA Group 9): This group is primarily represented by glyphosate. It inhibits the EPSPS enzyme in the shikimate pathway, blocking the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[14] These amino acids are vital for protein synthesis and numerous other metabolic functions, and their depletion leads to systemic plant death.[15]

Newer_Herbicide_MoA cluster_als ALS Inhibitors (Group 2) cluster_ppo PPO Inhibitors (Group 14) cluster_epsps EPSPS Inhibitors (Group 9) ALS_Herbicide ALS Inhibitor ALS_Enzyme ALS Enzyme ALS_Herbicide->ALS_Enzyme Inhibits BCAA Branched-Chain Amino Acids ALS_Enzyme->BCAA ALS_Death Growth Cessation BCAA->ALS_Death PPO_Herbicide PPO Inhibitor PPO_Enzyme PPO Enzyme PPO_Herbicide->PPO_Enzyme Inhibits ProtoIX Protoporphyrin IX Accumulation PPO_Enzyme->ProtoIX Membrane Cell Membrane Disruption ProtoIX->Membrane EPSPS_Herbicide Glyphosate EPSPS_Enzyme EPSPS Enzyme EPSPS_Herbicide->EPSPS_Enzyme Inhibits AAA Aromatic Amino Acids EPSPS_Enzyme->AAA EPSPS_Death Systemic Death AAA->EPSPS_Death

Caption: Simplified mechanisms of action for three major newer herbicide classes.

Comparative Efficacy and Performance Metrics

A direct comparison reveals significant differences in the application and efficacy profiles of these herbicide classes. The choice of herbicide is dictated by the target weed spectrum, crop type, and the resistance status of local weed populations.

FeatureSynthetic Auxins (Group 4)ALS Inhibitors (Group 2)PPO Inhibitors (Group 14)EPSPS Inhibitors (Group 9)
Example(s) Mecoprop, 2,4-D, DicambaImazamox, NicosulfuronFomesafen, LactofenGlyphosate
Primary Target Broadleaf Weeds[6]Broadleaf & some Grass Weeds[16]Primarily Broadleaf WeedsBroad-Spectrum (Grasses & Broadleaves)[14]
Translocation Systemic (Xylem & Phloem)[17]Systemic (Xylem & Phloem)[8]Primarily Contact (Limited Translocation)[10]Systemic (Phloem)[15]
Speed of Action Moderate (days to weeks)Slow (weeks)[8]Fast (hours to days)[13]Moderate (days to weeks)
Key Resistance Issue Relatively low incidence, but growing. Often non-target-site based.[2][3]High risk; numerous weed species with target-site resistance.[16]Target-site resistance is known but less common than ALS.Widespread target-site and non-target-site resistance.[14][18]
Soil Activity Varies by compound; some have residual activity.Many have significant soil residual activity.[9]Some have pre-emergence soil activity.[10]No significant soil activity (binds to soil).[15]

Standardized Protocols for Herbicide Efficacy Evaluation

To ensure trustworthy and repeatable comparisons, standardized experimental protocols are essential. The following methodologies represent a self-validating system for assessing herbicide performance.

Protocol 1: Greenhouse Whole-Plant Dose-Response Assay

Objective: To determine the herbicide dose required to reduce plant growth by 50% (GR₅₀) or 90% (GR₉₀) for a target weed species under controlled conditions. This is the foundational experiment for quantifying efficacy.

Methodology:

  • Plant Propagation: Grow a target weed species (e.g., Kochia scoparia, known for resistance to multiple modes of action) in pots with a standardized soil medium to the 3-4 leaf stage.

  • Experimental Design: Arrange pots in a completely randomized design with 4-6 replications per treatment.

  • Herbicide Preparation: Prepare serial dilutions of each herbicide (e.g., Mecoprop, an ALS inhibitor, a PPO inhibitor, and glyphosate) to create a range of 8-10 doses, including a non-treated control. The dose range should be chosen to bracket an expected 0% to 100% injury.

  • Application: Apply herbicides using a calibrated track sprayer to ensure uniform coverage. This removes application variability, a critical factor for accuracy.

  • Incubation: Return plants to the greenhouse under controlled light, temperature, and humidity.

  • Data Collection: After 21 days (or an appropriate interval for the herbicide class), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Convert biomass data to a percentage of the non-treated control. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic curve) to calculate the GR₅₀ and GR₉₀ values.

Causality: This dose-response methodology is critical because it moves beyond a simple "works or doesn't work" assessment. It quantifies the precise potency of each chemical, allowing for statistically robust comparisons of efficacy and the detection of shifts in sensitivity that may indicate emerging resistance.

Experimental Workflow Diagram

Experimental_Workflow start Define Research Question: Compare Herbicide Efficacy greenhouse Protocol 1: Greenhouse Dose-Response Assay (Determine GR₅₀) start->greenhouse field Protocol 2: Field Efficacy Trials (Real-World Performance) start->field data_collection Data Collection: - Biomass (Greenhouse) - Visual Ratings & Yield (Field) greenhouse->data_collection field->data_collection analysis Statistical Analysis: - Non-linear Regression - ANOVA data_collection->analysis conclusion Conclusion & Reporting: - Compare Efficacy - Assess Resistance Factor analysis->conclusion

Sources

A Comparative Guide to the Validation of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Analytical Science

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Central to this integrity is the use of well-characterized reference standards. A reference standard is a highly purified and extensively analyzed substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. The validation of a new chemical entity as a reference standard is a rigorous process that establishes its identity, purity, and potency, thereby ensuring the reliability of analytical measurements.

This guide provides an in-depth technical comparison for the validation of 2-(2-Chlorophenoxy)-2-methylpropanoic acid as a reference standard. To provide a comprehensive evaluation, its analytical performance is compared against its positional isomer, 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) , a well-established compound. This comparison will highlight the critical analytical parameters and methodologies essential for the robust validation of a chemical reference standard.

Structural Elucidation and Physicochemical Characterization: The Foundation of Identity

The initial and most fundamental step in validating a reference standard is the unambiguous confirmation of its chemical structure and the determination of its key physicochemical properties. This is achieved through a combination of spectroscopic and physical analysis techniques.

Spectroscopic Identification

A battery of spectroscopic methods is employed to build a comprehensive structural profile of the candidate reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms within a molecule. The chemical shifts, coupling constants, and integration of proton signals, alongside the number and type of carbon environments, provide a detailed molecular fingerprint.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-O-C ether linkage and C-Cl bond, confirm the presence of key structural motifs.

  • Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound and offers valuable information about its fragmentation pattern, further corroborating the proposed structure. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition with high precision.

Physicochemical Properties
  • Melting Point: The melting point is a crucial indicator of purity. A sharp and well-defined melting point range suggests a high degree of purity.

  • Solubility: Understanding the solubility of the compound in various solvents is essential for developing appropriate analytical methods.

Table 1: Comparison of Physicochemical and Spectroscopic Data

Parameter2-(2-Chlorophenoxy)-2-methylpropanoic acid2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)
Molecular Formula C₁₀H₁₁ClO₃C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol 214.64 g/mol
¹H NMR (CDCl₃, δ ppm) ~7.4 (d), ~7.2 (t), ~6.9 (t), ~6.8 (d), ~1.6 (s, 6H)~7.2 (d), ~6.8 (d), ~1.6 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) ~180, ~152, ~130, ~128, ~122, ~115, ~82, ~25 (2C)~180, ~155, ~129 (2C), ~120 (2C), ~82, ~25 (2C)
FTIR (KBr, cm⁻¹) ~3000 (br, O-H), ~1710 (C=O), ~1240 (C-O), ~750 (C-Cl)~3000 (br, O-H), ~1710 (C=O), ~1230 (C-O), ~820 (C-Cl)
Mass Spectrum (m/z) [M]+ at 214/216 (isotope pattern)[M]+ at 214/216 (isotope pattern)
Melting Point (°C) Literature values vary118-120

Purity Assessment: A Multifaceted Approach

Ensuring the purity of a reference standard is of utmost importance. A combination of chromatographic techniques is employed to separate and quantify the main component from any potential impurities.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of purity assessment. This method should be capable of separating the main peak from all potential process-related impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or when derivatization is feasible, GC-MS offers excellent separation efficiency and definitive identification of impurities through their mass spectra.

Identification of Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. For 2-(2-Chlorophenoxy)-2-methylpropanoic acid, likely synthesized via a Williamson ether synthesis between 2-chlorophenol and a derivative of 2-bromoisobutyric acid, potential impurities could include:

  • Unreacted starting materials (2-chlorophenol).

  • Isomeric impurities (e.g., 4-chlorophenol if present in the starting material).

  • By-products of side reactions.

  • Residual solvents.

Table 2: Comparative Chromatographic Purity Analysis

Parameter2-(2-Chlorophenoxy)-2-methylpropanoic acid2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)
HPLC Purity (%) > 99.8%> 99.8%
GC-MS Purity (%) > 99.8%> 99.8%
Major Impurity < 0.1% (Unidentified)< 0.1% (Unidentified)
Total Impurities (%) < 0.2%< 0.2%

Experimental Protocols: A Guide to Robust Validation

The following protocols provide a framework for the analytical validation of 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a stability-indicating RP-HPLC method for the determination of purity and assay.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify volatile impurities.

Methodology:

  • Instrumentation: GC-MS system.

  • Derivatization: Esterification to the methyl ester is often required for carboxylic acids to improve volatility and chromatographic performance.[1]

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Optimized for the separation of potential impurities.

  • MS Detection: Electron Ionization (EI) with a full scan or selected ion monitoring (SIM) for targeted impurities.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, the candidate reference standard is subjected to stress conditions as per ICH guidelines (Q1A(R2)).[2] This involves exposure to:

  • Acidic conditions: 0.1 N HCl

  • Basic conditions: 0.1 N NaOH

  • Oxidative conditions: 3% H₂O₂

  • Thermal stress: 60 °C

  • Photolytic stress: Exposure to UV and visible light

The degradation products are then analyzed by HPLC to ensure they are well-resolved from the main peak.

Potency Assignment: Defining the Standard's Strength

The potency of a chemical reference standard is a critical value that is used in the assay calculations of unknown samples. It is determined by a mass balance approach, taking into account the purity of the material and its non-volatile and volatile components.

Potency Calculation:

Potency (%) = (100 - % Water - % Residual Solvents - % Non-combustible residue) x (Purity / 100)

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace GC.

  • Non-combustible residue (Sulphated Ash): Determined by ignition.

  • Purity: Determined by a validated chromatographic method (e.g., HPLC).

Table 3: Potency Assignment Comparison

Parameter2-(2-Chlorophenoxy)-2-methylpropanoic acid2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)
Chromatographic Purity (%) 99.999.9
Water Content (%) 0.050.05
Residual Solvents (%) < 0.01< 0.01
Sulphated Ash (%) < 0.01< 0.01
Assigned Potency (%) 99.8 99.8

Stability Assessment: Ensuring Long-Term Reliability

A reference standard must be stable over its intended period of use and storage. A stability testing program is established to monitor the purity and potency of the reference standard over time.

  • Long-Term Stability: Samples are stored under recommended conditions (e.g., 2-8 °C or room temperature in a desiccator) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Accelerated Stability: To predict the long-term stability, samples are stored at elevated temperature and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months).[2][3]

The stability of chlorophenoxy herbicides can be influenced by storage temperature, with a general recommendation of 40 to 100 degrees Fahrenheit.[4] Most herbicides are expected to be effective for at least three years if stored properly.[5]

Conclusion: A Rigorous Path to a Reliable Standard

The validation of 2-(2-Chlorophenoxy)-2-methylpropanoic acid as a reference standard is a comprehensive process that requires a multi-faceted analytical approach. Through a combination of spectroscopic and chromatographic techniques, its identity, purity, and potency are unequivocally established. The comparison with its well-characterized isomer, clofibric acid, demonstrates that a robust and reliable reference standard can be qualified through the systematic application of these validation principles. The establishment of such a standard is fundamental to ensuring the accuracy and consistency of analytical data in research, development, and quality control, ultimately contributing to the safety and efficacy of pharmaceutical products.

Visualizing the Validation Workflow

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity & Potency cluster_2 Phase 3: Stability & Finalization Structure_Elucidation Structural Elucidation (NMR, FTIR, MS) Purity_Assessment Purity Assessment (HPLC, GC-MS) Structure_Elucidation->Purity_Assessment Physicochemical_Properties Physicochemical Properties (Melting Point, Solubility) Physicochemical_Properties->Purity_Assessment Impurity_Profiling Impurity Profiling Purity_Assessment->Impurity_Profiling Potency_Assignment Potency Assignment (Mass Balance) Purity_Assessment->Potency_Assignment Impurity_Profiling->Potency_Assignment Forced_Degradation Forced Degradation Studies Potency_Assignment->Forced_Degradation Stability_Testing Long-Term & Accelerated Stability Forced_Degradation->Stability_Testing Reference_Standard_Qualification Reference Standard Qualification Stability_Testing->Reference_Standard_Qualification

Caption: A flowchart illustrating the key phases and steps involved in the validation of a chemical reference standard.

References

  • SIELC Technologies. (n.d.). Separation of Clofibric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Simplified HPLC Method with Spectrophotometric Detection for the Assay of Clofibric Acid in Rat Plasma: Journal of Liquid Chromatography: Vol 18, No 20 - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids - Forest Products Laboratory. (n.d.). Retrieved from [Link]

  • ALS Environmental. (2022, March 16). Determination of Acid herbicides in Liquids by GCMS. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. The 1 H NMR spectrum of Fibrane (2) shown in ppm of chemical.... Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • EMA. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays. Retrieved from [Link]

  • American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Retrieved from [Link]

  • Farm Progress. (n.d.). Should you use old herbicides in storage?. Retrieved from [Link]

  • Pharmaguideline Forum. (2021, March 26). Calculate the Potancy of Working standard. Retrieved from [Link]

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  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • MU Extension. (n.d.). Temperature Effects on Storage of Agricultural Pesticides. Retrieved from [Link]

  • UF/IFAS EDIS. (n.d.). PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • CPT Labs. (n.d.). ICH-Recommended Stability Tests. Retrieved from [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • NIST. (n.d.). Clofibric Acid. Retrieved from [Link]

  • ResearchGate. (2013, October 25). Can we give potency for working standard above 100.0%?. Retrieved from [Link]

  • FBN. (2025, November 20). What's the Shelf Life of Your Ag Chemicals?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • PharmaGuru. (2025, April 29). How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accurate and Easy Approach. Retrieved from [Link]

  • Merck Index. (n.d.). Clofibric Acid. Retrieved from [Link]

  • PubChem. (n.d.). Clofibric Acid. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-(2-Chlorophenoxy)-2-methylpropanoic acid (CAS No. 13739-02-1). By understanding the inherent hazards of this compound and implementing the rigorous personal protective equipment (PPE) and disposal protocols outlined herein, you can ensure a safe and compliant research environment.

Understanding the Hazard Landscape

The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting. The health effects of exposure can range from immediate irritation to more severe consequences with prolonged or repeated contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(2-Chlorophenoxy)-2-methylpropanoic acid. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber recommended)Prevents skin contact and absorption. Nitrile and butyl rubber offer good resistance to a range of organic acids and chlorinated compounds[2].
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes.
Body Protection Laboratory coat or chemical-resistant gownProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Essential when handling the compound as a powder or when dust generation is likely, to prevent inhalation of airborne particles[3].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for donning, working with, and doffing PPE when handling 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 3. Don lab coat or gown Wash_Hands->Don_Gown Don_Respirator 4. Don respirator (if required) Don_Gown->Don_Respirator Don_Goggles 5. Don safety goggles/face shield Don_Respirator->Don_Goggles Don_Gloves 6. Don gloves, ensuring cuffs overlap with gown sleeves Don_Goggles->Don_Gloves

Figure 1: PPE Donning Workflow

Handling the Compound
  • Work in a Ventilated Area: All handling of 2-(2-Chlorophenoxy)-2-methylpropanoic acid should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the solid form to minimize dust inhalation[1].

  • Avoid Dust Formation: When transferring or weighing the solid compound, use techniques that minimize the generation of dust.

  • Immediate Spill Cleanup: In the event of a spill, follow established laboratory procedures for chemical spill cleanup. Use an absorbent material and dispose of it as hazardous waste.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence diligently.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Remove_Gloves 1. Remove gloves using a non-touch technique Remove_Gown 2. Remove lab coat or gown, turning it inside out Remove_Gloves->Remove_Gown Wash_Hands_1 3. Wash and dry hands thoroughly Remove_Gown->Wash_Hands_1 Remove_Goggles 4. Remove safety goggles/face shield Wash_Hands_1->Remove_Goggles Remove_Respirator 5. Remove respirator (if worn) Remove_Goggles->Remove_Respirator Wash_Hands_2 6. Wash and dry hands again Remove_Respirator->Wash_Hands_2

Figure 2: PPE Doffing Workflow

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-(2-Chlorophenoxy)-2-methylpropanoic acid and any contaminated materials is a critical component of safe laboratory practice.

  • Waste Segregation: All waste contaminated with 2-(2-Chlorophenoxy)-2-methylpropanoic acid, including excess reagent, contaminated PPE, and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste accumulation.

  • Disposal Vendor: The disposal of this chemical waste must be handled by a licensed and reputable chemical waste disposal company[4]. Do not dispose of this compound down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal environmental regulations.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • TCI Chemicals. (2025, May 6). SAFETY DATA SHEET: (S)-(-)-2-Chloropropionic Acid.
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  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
  • Santa Cruz Biotechnology. (n.d.). 2,2-Bis(hydroxymethyl)propionic acid.
  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenoxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenoxy)-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.